molecular formula C10H10BNO3 B1356990 2-Methoxyquinoline-3-boronic acid CAS No. 886853-93-6

2-Methoxyquinoline-3-boronic acid

Cat. No.: B1356990
CAS No.: 886853-93-6
M. Wt: 203 g/mol
InChI Key: WLOYLJRUEIVOJC-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-3-boronic acid is a useful research compound. Its molecular formula is C10H10BNO3 and its molecular weight is 203 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxyquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOYLJRUEIVOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N=C1OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582950
Record name (2-Methoxyquinolin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886853-93-6
Record name (2-Methoxyquinolin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyquinoline-3-boronic acid
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Foundational & Exploratory

2-Methoxyquinoline-3-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxyquinoline-3-boronic Acid: Properties, Handling, and Application in Suzuki-Miyaura Coupling

Introduction

This compound, CAS 886853-93-6, is a heterocyclic organoboron compound of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its structure uniquely combines the privileged quinoline scaffold, a common motif in numerous pharmaceuticals, with the versatile boronic acid functional group. This boronic acid moiety serves as a critical handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The transformative power of this reaction, which earned its developers the 2010 Nobel Prize in Chemistry, allows for the efficient construction of complex biaryl and heteroaryl structures from readily available components.[3][4]

As a Senior Application Scientist, the purpose of this guide is to provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating. This document covers the compound's core physicochemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in Suzuki-Miyaura coupling, providing a reliable foundation for its use in the laboratory.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 886853-93-6[1][2][5]
Molecular Formula C₁₀H₁₀BNO₃[1][2][6]
Molecular Weight 203.00 g/mol [1][2][6]
Appearance White to off-white solid/lyophilized powder[5][6][7]
Purity Typically ≥95% - 97%[2][5][6]
Melting Point 254 °C[8]
Boiling Point 414.2 °C (Predicted)[1][8]
Density 1.29 g/cm³ (Predicted)[1][8]
pKa 7.10 ± 0.30 (Predicted)[7][8]

Solubility and Stability Insights:

This compound is generally soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and sparingly soluble in water.[9] This solubility profile makes it well-suited for a variety of reaction conditions.

A critical consideration for boronic acids is their stability. The carbon-boron bond is susceptible to protodeboronation, particularly under strongly acidic or basic conditions, which can cleave the boronic acid group and render the reagent inactive for coupling.[9] Therefore, while a base is required for the Suzuki-Miyaura reaction, the choice and stoichiometry of the base are crucial for balancing the activation of the boronic acid with the preservation of the starting material.

Part 2: Safe Handling, Storage, and Disposal

Scientific integrity begins with safety. Proper handling and storage are paramount to ensure both the well-being of laboratory personnel and the chemical integrity of the reagent.

Storage: For optimal stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric moisture and oxygen.[7][8][10] Recommended storage temperatures are:

  • Short-term: 2-8°C.[7][8][10]

  • Long-term: -20°C to -80°C, especially for lyophilized powders.[5]

To maintain reagent integrity, it is crucial to avoid repeated freeze-thaw cycles.[5] Aliquoting the compound upon receipt into single-use vials is a highly recommended practice.

Safety and Personal Protective Equipment (PPE): This compound is classified as an irritant and presents several hazards.[1][7] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[12]

  • PPE: Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety glasses or goggles.[13]

Disposal: Dispose of unused material and its container as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12][14]

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthesis for constructing complex molecular architectures.[4]

Mechanistic Overview: The catalytic cycle provides the rationale for the procedural steps. It generally proceeds via three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][15]

The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

Experimental Workflow Diagram: The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment.

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base Solvent Prepare & Degas Reaction Solvents Setup Assemble Glassware Under Inert Gas (N2/Ar) Solvent->Setup Addition Add Reagents & Solvents to Flask Setup->Addition Heating Heat Reaction Mixture (e.g., 80-100°C) Addition->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analysis Characterize Product: - NMR (1H, 13C) - Mass Spectrometry Purify->Analysis

References

2-Methoxyquinoline-3-boronic acid structure and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxyquinoline-3-boronic acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in modern synthetic and medicinal chemistry. We will move beyond simple data recitation to provide field-proven insights into its structure, nomenclature, synthesis, and critical applications, with a focus on the causality behind experimental choices.

Core Identity: Structure and Nomenclature

This compound is an organoboron compound featuring a quinoline heterocyclic core. This structure is of significant interest to researchers, particularly in drug discovery, due to the established biological activities of the quinoline scaffold. The molecule's formal nomenclature and key identifiers are crucial for unambiguous communication in research and procurement.

1.1. Chemical Structure

The molecule consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A methoxy group (-OCH₃) is substituted at the 2-position, and a boronic acid group [-B(OH)₂] is at the 3-position.

Caption: Chemical structure of this compound.

1.2. Nomenclature and Identifiers

Proper identification is paramount for regulatory compliance and reproducibility. The compound is known by several synonyms, which can be useful when searching chemical databases.

IdentifierValueSource(s)
IUPAC Name (2-Methoxyquinolin-3-yl)boronic acid[1][2]
CAS Number 886853-93-6[3][4]
Molecular Formula C₁₀H₁₀BNO₃[3][4][5]
Molecular Weight 203.00 g/mol [3][4][5]
Synonyms 2-methoxy-3-quinolinylboronic acid, 3-Borono-2-methoxyquinoline[1][2]
InChI Key WLOYLJRUEIVOJC-UHFFFAOYSA-N[1][6]

Synthesis and Characterization

The synthesis of arylboronic acids is a well-established field, but the specific electronic nature of the quinoline ring requires careful selection of reaction conditions. A common and effective strategy involves the borylation of an appropriate halo-quinoline precursor.

2.1. Proposed Synthetic Workflow

A highly plausible and industrially scalable route begins with 2-chloroquinoline. This precursor is first converted to its methoxy derivative, followed by a palladium-catalyzed borylation reaction.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Step 1 (Methoxylation): 2-Chloroquinoline is activated towards nucleophilic aromatic substitution by the ring nitrogen. Sodium methoxide is a strong, inexpensive nucleophile suitable for this transformation.

  • Step 2 (Miyaura Borylation): The subsequent C-H borylation is directed to the 3-position. However, a more controlled and common industrial approach is to use a halo-precursor at the 3-position. If starting from 2-methoxy-3-bromoquinoline, a palladium catalyst like Pd(dppf)Cl₂ is chosen for its efficiency in coupling aryl halides with bis(pinacolato)diboron (B₂pin₂). Potassium acetate (KOAc) is used as a mild base that is compatible with the boronic ester product.

  • Step 3 (Hydrolysis): The resulting pinacol ester is a stable, easily purified intermediate. It is readily hydrolyzed to the final boronic acid under mild acidic conditions during aqueous workup.

2.2. Characterization

Confirming the identity and purity of the final product is a non-negotiable step. Standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Protons on the quinoline ring will appear in the aromatic region (typically 7-8.5 ppm), with the methoxy protons appearing as a sharp singlet around 4 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight. Expect to see a molecular ion peak corresponding to 203.07538 Da (monoisotopic mass).[6]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹) from the boronic acid group, C-H aromatic stretching (~3050 cm⁻¹), and C-O stretching from the methoxy group (~1250 cm⁻¹).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[7][8] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[9]

3.1. Reaction Mechanism

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_complex R¹-Pd(II)-X (Oxidative Adduct) Pd0->Pd_complex Oxidative Addition (+ R¹-X) Transmetalation_complex R¹-Pd(II)-R² Pd_complex->Transmetalation_complex Transmetalation Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Pd_complex Attacks Transmetalation_complex->Pd0 Reductive Elimination (+ R¹-R²) Product R¹-R² BoronicAcid R²-B(OH)₂ (this compound) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2. Self-Validating Experimental Protocol

This protocol for a small-scale Suzuki-Miyaura coupling is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

  • Aryl Halide (R¹-X, e.g., 4-bromotoluene) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, anhydrous) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water 4:1 mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base. The use of an inert atmosphere (Nitrogen or Argon) is critical because the active Pd(0) catalyst is oxygen-sensitive.[4]

  • Solvent Degassing: Add the solvent mixture. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A key validation checkpoint is the consumption of the limiting reagent (typically the aryl halide). The appearance of a new, more nonpolar spot (the product) and the disappearance of the starting material indicates a successful reaction.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous wash removes the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery

Boronic acids are not merely synthetic tools; they are increasingly recognized as important pharmacophores.[11][12] The boron atom can form reversible covalent bonds with diols, a feature exploited in designing enzyme inhibitors.[7]

  • Proteasome Inhibition: The dipeptide boronic acid Bortezomib (Velcade®) was the first proteasome inhibitor approved for treating multiple myeloma, validating boronic acids as a viable drug class.[11][12]

  • Quinoline Scaffold: The quinoline ring system is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, including antimalarials (chloroquine) and kinase inhibitors. Its planar structure allows for effective π–π stacking interactions with biological targets.[13]

  • Role of Methoxy Group: The methoxy group at the 2-position significantly influences the electronic properties of the quinoline ring. It is an electron-donating group, which can modulate the reactivity of the boronic acid and the binding affinity of the final molecule to its target.

Safety, Handling, and Storage

As a professional-grade laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as an irritant. It may cause skin, eye, and respiratory irritation.[14] Some safety data sheets indicate it may be harmful if swallowed.[15]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[4][16] Recommended storage temperature is typically 2-8 °C.[4][17] The compound is hygroscopic and sensitive to oxidation.

References

Foreword: The Strategic Importance of Quinolinyboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxyquinoline-3-boronic Acid

In the landscape of contemporary drug discovery and materials science, the quinoline scaffold remains a privileged structure, prized for its versatile biological activity and photophysical properties. The functionalization of this nucleus is a central theme in medicinal chemistry. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands paramount for its robustness in forging carbon-carbon bonds.[1][2] This reality places a premium on the availability of diverse, functionalized building blocks, particularly quinolinylboronic acids.

This compound is a highly valuable reagent, designed for the precise introduction of the 2-methoxyquinoline moiety at the C-3 position. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are often key pharmacophores.[3][4] This guide provides a detailed exploration of the principal and alternative synthetic pathways to this important intermediate, grounded in mechanistic understanding and practical, field-proven insights for the research scientist.

Primary Synthesis Pathway: Directed ortho-Metalation (DoM)

The most direct and widely employed strategy for the synthesis of this compound is a Directed ortho-Metalation (DoM) reaction, also known as lithiation-borylation.[5][6] This powerful technique leverages a directing group on an aromatic ring to guide deprotonation to a specific adjacent position, creating a stabilized organometallic intermediate that can then be trapped by an electrophile.

Causality and Mechanistic Underpinnings

In the case of 2-methoxyquinoline, the methoxy group at the C-2 position serves as an effective directing group. Its lone pair electrons can coordinate with the lithium cation of the strong base, pre-complexing it and lowering the activation energy for proton abstraction at the adjacent C-3 position. This results in the regioselective formation of a 3-lithio-2-methoxyquinoline intermediate.

The choice of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is critical.[7] A nucleophilic base like n-butyllithium could potentially add to the electron-deficient quinoline ring system, leading to undesired side products. LDA, being sterically hindered, functions almost exclusively as a base. The reaction is conducted under strictly anhydrous conditions and at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate and prevent its premature quenching or decomposition.[7][8]

The lithiated intermediate is then intercepted by an electrophilic boron source, typically triisopropyl borate. The nucleophilic carbon at C-3 attacks the electrophilic boron atom, forming a tetracoordinate boronate complex. Upon aqueous acidic workup, this complex is hydrolyzed to yield the final this compound.[8]

DoM_Mechanism cluster_step1 Step 1: Directed Deprotonation cluster_step2 Step 2: Electrophilic Trapping (Borylation) cluster_step3 Step 3: Hydrolysis Start 2-Methoxyquinoline Base LDA, THF, -78 °C Start->Base Deprotonation at C-3 Intermediate1 3-Lithio-2-methoxyquinoline (Stabilized Intermediate) Base->Intermediate1 Borate B(O-iPr)3 (Triisopropyl borate) Intermediate1->Borate Nucleophilic Attack Intermediate2 Tetracoordinate Boronate Complex Borate->Intermediate2 Workup Aqueous Acid (e.g., HCl) Intermediate2->Workup Protonolysis Product This compound Workup->Product

Figure 1: Directed ortho-Metalation (DoM) pathway for synthesis.
Detailed Experimental Protocol: Lithiation-Borylation

This protocol is a synthesized representation of established procedures.[7] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, ~14 mL per 1 g of starting material).

  • Reagent Preparation: In a separate flask, prepare a solution of 2-methoxyquinoline (1.0 eq) and triisopropyl borate (1.5 eq) in anhydrous THF.

  • Base Generation (In Situ): Cool the main reactor flask to -78 °C using a dry ice/acetone bath. To the THF, add diisopropylamine (1.2 eq) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq). Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation & Borylation: Slowly add the solution of 2-methoxyquinoline and triisopropyl borate from step 2 to the LDA solution at -78 °C. Maintain vigorous stirring.

  • Reaction: The reaction mixture is typically stirred at -78 °C for 4 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS if required.

  • Warming: After 4 hours, the reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Quenching & Workup: Cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • pH Adjustment: Adjust the pH of the aqueous layer to ~5 using 3 M hydrochloric acid (HCl). This step is crucial for the protonation and subsequent precipitation or extraction of the boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by precipitation/trituration with a non-polar solvent like hexane or by recrystallization to afford this compound as a white to off-white solid.[7][8]

ParameterSpecificationRationale
Starting Material 2-MethoxyquinolineProvides the quinoline backbone and the C-2 methoxy directing group.
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base prevents side reactions.[7]
Boron Source Triisopropyl borateCommon, effective, and readily available boron electrophile.[7]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates organolithium intermediates.
Temperature -78 °CEnsures stability of the lithiated intermediate and reaction selectivity.[8]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of reactive intermediates by moisture or oxygen.
Workup Acidic quench (NH₄Cl, HCl)Hydrolyzes the boronate ester to the desired boronic acid.[8]
Typical Yield 70-85%Reflects the efficiency of the directed metalation strategy.

Alternative Pathway: Palladium-Catalyzed Miyaura Borylation

An alternative, powerful method for forming carbon-boron bonds is the Miyaura borylation reaction.[9][10] This palladium-catalyzed cross-coupling reaction typically involves an aryl or heteroaryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11] While less directly documented for this specific isomer, it represents a viable and important alternative, particularly if the requisite 3-halo-2-methoxyquinoline precursor is readily available.

Conceptual Framework & Proposed Route

This pathway would commence with a suitable precursor, such as 3-bromo-2-methoxyquinoline. The core of the reaction is a catalytic cycle in which a palladium(0) species inserts into the carbon-halogen bond. The resulting palladium(II) complex then undergoes transmetalation with the diboron reagent, followed by reductive elimination to yield the boronic ester and regenerate the palladium(0) catalyst.[9] A key advantage of this method is its generally broader functional group tolerance compared to organolithium-based chemistry.

Miyaura_Cycle center pd0 Pd(0)L_n pdII_halide L_n(R-X)Pd(II) pd0->pdII_halide R-X (3-bromo-2-methoxyquinoline) pdII_boron L_n(R-Bpin)Pd(II) pdII_halide->pdII_boron B₂(pin)₂ Base (e.g., KOAc) pdII_boron->pd0 Product (R-Bpin) output_product 2-methoxyquinoline-3-boronic acid pinacol ester pdII_boron->output_product label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination input_halide 3-bromo-2-methoxyquinoline input_halide->pdII_halide input_boron B₂(pin)₂ input_boron->pdII_halide

Figure 2: Catalytic cycle for the Miyaura Borylation reaction.
General Experimental Protocol: Miyaura Borylation

This is a representative protocol based on procedures for similar heteroaryl halides.[12][13] Optimization may be required.

  • Reactor Setup: To a Schlenk flask or microwave vial, add 3-bromo-2-methoxyquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and a weak base such as potassium acetate (KOAc, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent: Add an anhydrous, degassed solvent such as dioxane or THF.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The reaction is typically monitored by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude boronic ester can be purified by column chromatography on silica gel.

  • Hydrolysis (Optional): The resulting pinacol boronate ester is often used directly in subsequent Suzuki couplings. If the free boronic acid is required, the ester can be hydrolyzed under appropriate conditions (e.g., treatment with an acid or a reagent like sodium periodate).

Comparative Analysis of Synthesis Pathways
FeatureDirected ortho-Metalation (DoM)Miyaura Borylation
Starting Material 2-Methoxyquinoline3-Halo-2-methoxyquinoline
Key Reagents Strong base (LDA), Trialkyl boratePd catalyst, Diboron reagent, Weak base
Temperature Cryogenic (-78 °C)Elevated (80-100 °C)
Atmosphere Strictly Inert/AnhydrousInert/Anhydrous
Advantages High regioselectivity, often high yield, starts from a simpler precursor.Broader functional group tolerance, avoids highly reactive organolithiums.
Disadvantages Intolerant of acidic functional groups, requires very low temperatures.Requires a halogenated precursor, potential for Suzuki side-reactions.[14]
Product Form Boronic Acid (after workup)Boronic Ester (can be hydrolyzed)

Conclusion

The synthesis of this compound is most reliably and directly achieved via a Directed ortho-Metalation pathway, leveraging the directing capacity of the C-2 methoxy group. This method, while requiring stringent anhydrous and cryogenic conditions, offers excellent regiocontrol and high yields from a readily accessible starting material. The palladium-catalyzed Miyaura borylation serves as a powerful alternative, offering milder conditions and greater functional group tolerance, provided the corresponding 3-halo-2-methoxyquinoline is available. A thorough understanding of both methodologies provides the research scientist with a robust toolkit for accessing this critical building block, thereby enabling the continued exploration and development of novel quinoline-based compounds for pharmaceutical and material science applications.

References

2-Methoxyquinoline-3-boronic acid: A Technical Guide to its Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Methoxyquinoline-3-boronic acid, a versatile building block of significant interest to researchers, scientists, and drug development professionals. We will delve into the core aspects of its discovery, synthesis, and characterization, offering field-proven insights and detailed experimental protocols. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and practical utility.

Introduction: The Significance of Quinolines and Boronic Acids in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its presence often imparts valuable pharmacological properties. Boronic acids, on the other hand, are a class of organoboron compounds that have revolutionized organic synthesis, primarily through their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The fusion of these two functionalities in this compound creates a powerful and versatile synthetic intermediate.[1] The methoxy group at the 2-position and the boronic acid at the 3-position provide strategic handles for molecular elaboration, enabling the construction of complex quinoline derivatives with potential applications in drug discovery and materials science.[1][3][4]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies that allow for its efficient preparation. While a singular "discovery" event is not prominently documented, its availability stems from the advancement of directed ortho-metalation and borylation techniques.

Retrosynthetic Analysis and Strategy

The most common and effective strategy for the synthesis of this compound involves a directed lithiation-borylation of 2-methoxyquinoline. The methoxy group at the C2 position of the quinoline ring acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base. The resulting lithiated intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to furnish the desired boronic acid after acidic workup.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.[5]

Materials:

  • 2-Methoxyquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30 minutes to generate LDA.

  • Lithiation of 2-Methoxyquinoline: In a separate flame-dried flask, dissolve 2-methoxyquinoline and triisopropyl borate in anhydrous THF.[5] Cool this solution to -78 °C.

  • Borylation: Slowly add the freshly prepared LDA solution to the solution of 2-methoxyquinoline and triisopropyl borate at -78 °C.[5] The reaction mixture is typically stirred at this temperature for several hours.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir overnight.[5] Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[5]

  • Acidification and Extraction: Adjust the pH of the aqueous layer to approximately 5 with 3 M HCl.[5] Extract the product into ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by precipitation from a suitable solvent system, such as by the addition of hexane to an ethyl acetate solution, to yield this compound as a solid.[6]

Causality Behind Experimental Choices
  • Anhydrous Conditions: Organolithium reagents like n-BuLi and LDA are extremely reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents.

  • Low Temperature (-78 °C): The lithiation reaction is highly exothermic and can lead to side reactions if the temperature is not controlled. Performing the reaction at -78 °C helps to control the reactivity and improve the selectivity for deprotonation at the C3 position.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon is crucial to prevent the reaction of the organolithium reagents with oxygen and moisture in the air.

  • Triisopropyl Borate: Triisopropyl borate is a commonly used boron electrophile. The bulky isopropyl groups help to prevent the formation of over-borylated byproducts.

  • Acidic Workup: The initial product of the borylation reaction is a boronate ester. Acidic workup is necessary to hydrolyze the ester and generate the free boronic acid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagents Reagents & Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-Methoxyquinoline 2-Methoxyquinoline Lithiation Lithiation 2-Methoxyquinoline->Lithiation Diisopropylamine Diisopropylamine LDA Formation LDA Formation Diisopropylamine->LDA Formation n-BuLi n-BuLi n-BuLi->LDA Formation Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation Anhydrous THF Anhydrous THF Anhydrous THF->LDA Formation LDA Formation->Lithiation Lithiation->Borylation Workup & Purification Workup & Purification Borylation->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring system and the methoxy group. The absence of a proton signal at the C3 position and the specific splitting patterns of the remaining aromatic protons confirm the successful borylation at the desired position.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The signal for the C3 carbon will be shifted due to the presence of the boron atom.

  • ¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A characteristic signal in the ¹¹B NMR spectrum confirms the presence of the boronic acid functionality.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.

Summary of Characterization Data
Technique Expected Observations
¹H NMR Signals corresponding to quinoline and methoxy protons. Absence of a proton signal at the C3 position.
¹³C NMR Signals for all carbons in the molecule, with a characteristic shift for the C3 carbon attached to boron.
¹¹B NMR A single broad signal characteristic of a boronic acid.[7]
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of C10H10BNO3 (203.00 g/mol ).[8][9]
Melting Point A sharp melting point indicates a high degree of purity. The reported melting point is around 254 °C.[5]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a wide range of substituted quinolines. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl, heteroaryl, or vinyl halides to introduce diverse substituents at the 3-position of the quinoline ring.[1] This versatility makes it a key intermediate in the development of novel compounds for various therapeutic areas, including oncology and infectious diseases.[3][4]

Role as a Versatile Synthetic Intermediate

The boronic acid functionality at the 3-position provides a reactive handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential as a Pharmacophore

In addition to its role as a synthetic intermediate, the boronic acid moiety itself can act as a pharmacophore, interacting with biological targets. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.[1]

Logical Relationship of Applications

Applications This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Substituted Quinolines Substituted Quinolines Suzuki-Miyaura Coupling->Substituted Quinolines Drug Discovery Drug Discovery Substituted Quinolines->Drug Discovery Materials Science Materials Science Substituted Quinolines->Materials Science

Caption: Applications of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its efficient preparation through directed lithiation-borylation, coupled with its utility in cross-coupling reactions, makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering scientists to effectively utilize this important chemical entity in their research endeavors.

References

An In-depth Technical Guide to 2-Methoxyquinoline-3-boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 2-Methoxyquinoline-3-boronic acid in Modern Organic Synthesis

This compound is a heterocyclic organic compound that has emerged as a valuable building block in synthetic chemistry. Its structure, featuring a quinoline core substituted with a methoxy group at the 2-position and a boronic acid at the 3-position, endows it with unique reactivity, making it a key intermediate in the synthesis of a wide array of complex molecules. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The presence of the boronic acid functionality primarily facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValue
CAS Number 886853-93-6
Molecular Formula C₁₀H₁₀BNO₃
Molecular Weight 203.0 g/mol
Appearance White to off-white solid
Melting Point 254 °C
Boiling Point (Predicted) 414.2 ± 55.0 °C
Density (Predicted) 1.29 ± 0.1 g/cm³
Storage Inert atmosphere, 2-8°C

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through the lithiation of 2-methoxyquinoline followed by quenching with a borate ester. The following protocol is adapted from established literature procedures.

Experimental Protocol:

Materials:

  • 2-Methoxyquinoline

  • Triisopropyl borate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 3 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi to the stirred diisopropylamine solution to form lithium diisopropylamide (LDA) in situ.

  • In a separate flask, prepare a solution of 2-methoxyquinoline and triisopropyl borate in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the 2-methoxyquinoline and triisopropyl borate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to slowly warm to room temperature and continue stirring overnight.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Adjust the pH of the mixture to 5 using 3 M HCl.

  • Remove the organic solvents (THF and any residual hexanes from the n-BuLi solution) under reduced pressure.

  • The resulting white solid precipitate is collected by filtration.

  • Wash the solid product thoroughly with deionized water.

  • Dry the product under high vacuum to yield this compound.

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Reaction Borylation Reaction cluster_Workup Workup & Isolation Diisopropylamine Diisopropylamine LDA LDA Diisopropylamine->LDA n-BuLi, THF, -78°C Reaction_Mixture Reaction Mixture (THF, -78°C) LDA->Reaction_Mixture Slow Addition 2-Methoxyquinoline 2-Methoxyquinoline 2-Methoxyquinoline->Reaction_Mixture Triisopropyl borate Triisopropyl borate Triisopropyl borate->Reaction_Mixture Stirring_Overnight Stirring_Overnight Reaction_Mixture->Stirring_Overnight Warm to RT Quench Quench Stirring_Overnight->Quench Sat. NH4Cl pH_Adjustment pH_Adjustment Quench->pH_Adjustment 3M HCl Solvent_Removal Solvent_Removal pH_Adjustment->Solvent_Removal Vacuum Filtration Filtration Solvent_Removal->Filtration Washing_Drying Washing_Drying Filtration->Washing_Drying H2O, Vacuum Final_Product Final_Product Washing_Drying->Final_Product 2-Methoxyquinoline- 3-boronic acid

Caption: Workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the quinoline core and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex biaryl and vinyl-substituted quinoline derivatives. These products are of significant interest in medicinal chemistry due to the established biological activity of the quinoline scaffold.[2]

General Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants cluster_products 2MQ3BA This compound CoupledProduct 3-Aryl-2-methoxyquinoline (or vinyl) 2MQ3BA->CoupledProduct Pd Catalyst, Base, Solvent, Heat plus1 + ArylHalide Aryl/Vinyl Halide (R-X)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Steps:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-methoxyquinolin-3-yl moiety) to the Pd(II) center, displacing the halide.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Pd(0) Pd(0) Pd(II)-Aryl R-Pd(II)-X Pd(0)->Pd(II)-Aryl Oxidative Addition (R-X) Pd(II)-Aryl-Quinolyl R-Pd(II)-Quinolyl Pd(II)-Aryl->Pd(II)-Aryl-Quinolyl Transmetalation (2-MQ-3-BA, Base) Coupled_Product R-Quinolyl Pd(II)-Aryl-Quinolyl->Coupled_Product Reductive Elimination Coupled_Product->Pd(0)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Alternative Application: Chan-Lam Coupling

While less common for boronic acids compared to Suzuki-Miyaura reactions, this compound can also participate in Chan-Lam coupling reactions. This copper-catalyzed reaction forms a carbon-heteroatom bond, typically a C-N bond.

Reported Synthetic Application:

A patent application describes the use of this compound in a Chan-Lam type coupling with a pyrazole derivative.[4][5]

Reaction Components:

  • This compound

  • A pyrazole derivative

  • Copper(II) acetate (catalyst)

  • Pyridine (base/ligand)

  • Molecular sieves

  • Acetonitrile (solvent)

Conditions:

  • The reaction mixture is heated at reflux for 8 hours.[4][5]

This example demonstrates the versatility of this compound in forming not only C-C bonds but also C-N bonds, further expanding its utility in the synthesis of complex heterocyclic systems.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward synthesis and its ability to participate in powerful cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make it an important building block for the construction of complex molecules. The quinoline moiety is a well-established pharmacophore, and the ability to introduce diverse substituents at the 3-position via this boronic acid provides a direct route to novel compounds with potential applications in drug discovery and materials science. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase, paving the way for the discovery of new and innovative chemical entities.

References

solubility of 2-Methoxyquinoline-3-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methoxyquinoline-3-boronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous arylboronic acids to provide researchers, scientists, and drug development professionals with a robust methodology for solubility assessment. The guide details the underlying chemical principles governing solubility, presents qualitative trends, and offers a detailed, field-proven experimental protocol for accurate solubility determination. The ultimate goal is to empower researchers to generate reliable, in-house data crucial for reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in the Application of this compound

This compound, a member of the versatile quinoline family and a boronic acid derivative, is a valuable building block in modern organic synthesis and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).

The solubility of this reagent is a critical, yet often overlooked, parameter that dictates its practical application. Inadequate solubility can lead to:

  • Suboptimal Reaction Kinetics: Heterogeneous reaction mixtures can result in slower, incomplete, and less reproducible reactions.

  • Challenges in Purification: Difficulty in finding suitable solvent systems for crystallization or chromatography can complicate isolation and purification, impacting yield and purity.

  • Formulation and Development Hurdles: In the context of drug development, the solubility of an API or its intermediates directly influences its bioavailability and the feasibility of creating stable, effective dosage forms.

This guide serves as a foundational resource, moving beyond a simple data sheet to explain the causal relationships between solvent choice and the dissolution of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₁₀BNO₃[1][2][3]
Molecular Weight 203.00 g/mol [1][2][3]
Appearance White to off-white solid[1][4]
Melting Point ~254 °C[4][5]
Predicted pKa ~7.10 ± 0.30[4][5]
Structure A quinoline ring substituted with a methoxy group at the 2-position and a boronic acid group at the 3-position.[6]

The structure reveals a molecule with both polar and non-polar characteristics. The quinoline core is largely aromatic and hydrophobic, while the boronic acid [-B(OH)₂] and methoxy (-OCH₃) groups introduce polarity and the capacity for hydrogen bonding. The boronic acid moiety is a Lewis acid and can act as a hydrogen bond donor, significantly influencing its interaction with various solvents.

A critical consideration for boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[7][8] This equilibrium can complicate solubility studies, as the solubility of the boroxine is often significantly different from that of the parent boronic acid.[8]

Theoretical Framework and Qualitative Solubility Trends of Arylboronic Acids

While quantitative data for this compound is scarce, the extensive study of related compounds like phenylboronic acid provides a strong predictive foundation. The principle of "like dissolves like" is the cornerstone of this analysis.

Solvent Classes and Expected Solubility:

  • Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether, Dioxane): Arylboronic acids generally exhibit high solubility in ethers.[8][9][10] The oxygen atom in the ether can act as a hydrogen bond acceptor for the hydroxyl groups of the boronic acid, facilitating dissolution.

  • Ketones (e.g., Acetone, 3-Pentanone): Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids, leading to high solubility .[8][9][10]

  • Alcohols (e.g., Methanol, Ethanol): Polar protic solvents like alcohols can act as both hydrogen bond donors and acceptors, generally leading to good solubility . However, there is a potential for esterification with the boronic acid, which could alter the nature of the dissolved species.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity. Arylboronic acids typically show moderate solubility in chlorinated solvents.[8][9][10]

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): Due to their non-polar nature, these solvents are generally poor solvents for the polar boronic acid functional group.

  • Aliphatic Hydrocarbons (e.g., Hexane, Methylcyclohexane): These are the least polar common organic solvents, and arylboronic acids are expected to have very low to negligible solubility in them.[8][9][10] This property is often exploited for precipitating the compound from more polar solvent mixtures during purification.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These highly polar solvents are excellent hydrogen bond acceptors and are expected to be very good solvents for this compound.

The presence of the quinoline ring and the methoxy group in the target molecule, compared to simpler phenylboronic acid, will modulate these general trends. The larger aromatic system increases the non-polar character, while the methoxy group adds a polar ether linkage.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published quantitative data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of crystalline compounds, including boronic acids, in organic solvents.[7][9] This method relies on observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G prep Sample Preparation (Known mass of solute & solvent) heating Controlled Heating & Stirring (e.g., 0.2 K/min) prep->heating Place in apparatus observe Observation Point (Disappearance of solid phase) heating->observe Monitor visually or instrumentally record Record Temperature (T_sol) & Composition (x) observe->record Data point obtained repeat Repeat for Multiple Compositions record->repeat Build dataset repeat->prep curve Construct Solubility Curve (T_sol vs. mole fraction) repeat->curve Sufficient data

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Experimental Protocol

Instrumentation:

  • Jacketed glass vessel with a magnetic stirrer.

  • Circulating fluid bath for precise temperature control.

  • Calibrated digital thermometer (accuracy ±0.1 K).

  • Analytical balance (accuracy ±0.1 mg).

  • Optional: Turbidity sensor or laser light source and detector for automated detection of dissolution.

Procedure:

  • Preparation: Accurately weigh a specific amount of this compound (solute) and the chosen organic solvent into the jacketed glass vessel. The composition (mole fraction, g/100mL, etc.) should be precisely known.

  • Heating and Equilibration: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath.[7] A slow heating rate is crucial to ensure the system remains at thermal equilibrium.

  • Observation: Carefully observe the mixture. The solubility point (or clearing point) is the temperature at which the last solid particles disappear, resulting in a completely clear solution. This can be determined visually or by monitoring the change in light transmission through the sample with a turbidity probe.

  • Data Recording: Record the temperature at the exact moment of complete dissolution. This temperature corresponds to the saturation temperature for the prepared composition.

  • Repetition: Repeat steps 1-4 for several different compositions of the solute and solvent to generate a series of data points.

  • Curve Construction: Plot the recorded temperatures against the corresponding mole fractions (or other concentration units) of this compound. This plot represents the solubility curve for the specific solvent system.

Causality and Trustworthiness:

  • Why a slow heating rate? Rapid heating can cause the measured temperature to overshoot the true equilibrium solubility temperature, leading to inaccurate results.

  • Why vigorous stirring? To prevent localized supersaturation and ensure that the dissolution reflects the bulk properties of the system.

  • Self-Validation: The consistency and smoothness of the resulting solubility curve provide an internal validation of the experimental technique. Outliers would suggest potential issues such as weighing errors, impure solvent, or decomposition of the solute.

Data Presentation: A Template for Your Results

The following table should be used to summarize the experimentally determined solubility data. It provides a clear and comparative overview across different solvents.

SolventDielectric Constant (ε)Temperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)Notes
Tetrahydrofuran (THF)7.625User DataUser DataUser DataExpected High
Acetone2125User DataUser DataUser DataExpected High
Methanol3325User DataUser DataUser DataExpected Good
Dichloromethane9.125User DataUser DataUser DataExpected Moderate
Toluene2.425User DataUser DataUser DataExpected Low
Hexane1.925User DataUser DataUser DataExpected Very Low
Dimethyl Sulfoxide4725User DataUser DataUser DataExpected Very High

Conclusion and Future Directions

This guide has established a comprehensive methodology for approaching the solubility of this compound. By understanding its physicochemical properties and the established trends for arylboronic acids, researchers can make informed decisions about solvent selection. The provided experimental protocol offers a reliable pathway to generate precise, quantitative solubility data, which is indispensable for the successful application of this important chemical building block in research and development. Future work should focus on building a comprehensive database of this compound's solubility across a wider range of solvents and temperatures, and investigating the impact of pH and additives on its aqueous solubility.

References

Methodological & Application

Application Notes & Protocols: Mastering the Suzuki Coupling with 2-Methoxyquinoline-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methoxy-3-Arylquinoline Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and fine chemicals.[2] The core of the reaction involves coupling an organoboron species, typically a boronic acid, with an organohalide or pseudohalide.[3]

This guide focuses on a specific, high-value building block: 2-Methoxyquinoline-3-boronic acid . The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with antimicrobial, anticancer, and antidiabetic properties.[4][5] Specifically, the 2-methoxyquinoline moiety and its derivatives have been investigated as P-glycoprotein inhibitors and EZH2 inhibitors, highlighting their potential in overcoming multidrug resistance and in epigenetic cancer therapy.[6][7]

By coupling this compound with various aryl or heteroaryl halides, researchers can rapidly generate libraries of novel 3-arylquinoline derivatives, providing a direct route to new chemical entities with significant therapeutic potential. This document provides a detailed exploration of the underlying principles, a field-tested experimental protocol, and troubleshooting guidance to empower researchers in leveraging this potent synthetic transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is paramount to rational protocol design and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base plays a critical role here; it activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)3-), which facilitates the transfer of the organic group to the Pd(II) complex, displacing the halide.[2][9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X Trans Transmetalation PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B [R²B(OH)₃]⁻ PdII_B->Pd0 R¹-R² RedEli Reductive Elimination BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Reagent in Focus: this compound

Properties:

  • Molecular Formula: C₁₀H₁₀BNO₃[11]

  • Molecular Weight: 203.00 g/mol [12][13]

  • Appearance: Typically a solid[14]

  • Key Feature: As a heteroaromatic boronic acid, it can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[15][16] This is a critical consideration for protocol design, as the cleavage of the C-B bond leads to the formation of 2-methoxyquinoline as a byproduct and reduces the yield of the desired coupled product.

Strategic Protocol Design: The Causality Behind Experimental Choices

A successful Suzuki coupling, especially with potentially sensitive substrates like heteroaryl boronic acids, hinges on the careful selection of four key components.

ComponentStrategic ChoiceRationale & Causality
Palladium Catalyst/Ligand Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) or an air-stable precatalyst (e.g., XPhos Pd G3). Heteroaryl couplings can be challenging.[17] Bulky, electron-rich phosphine ligands like SPhos and XPhos promote both the oxidative addition and the reductive elimination steps, leading to faster reaction times and higher efficiency.[15][18] Using a precatalyst ensures rapid formation of the active Pd(0) species, which can outcompete the degradation (protodeboronation) of the boronic acid, a common failure mode for these substrates.[15][16]
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). The base's role is to activate the boronic acid for transmetalation.[9] While many bases work, K₃PO₄ is a moderately strong base that is highly effective, particularly for heteroaryl couplings, and is often less harsh than hydroxides, minimizing substrate degradation.[18] Cs₂CO₃ is another excellent choice, especially for difficult couplings, due to its higher solubility in organic solvents.[9]
Solvent System Aqueous mixtures, such as 1,4-Dioxane/H₂O or Toluene/H₂O. The Suzuki reaction is famously robust and can be run in various solvents, including biphasic systems.[2] The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[19] A ratio of approximately 4:1 or 5:1 (organic:aqueous) is a common starting point.
Temperature & Time 80–110 °C; Monitor by TLC or LC-MS. Higher temperatures accelerate the reaction but also increase the risk of protodeboronation.[18] The chosen catalyst system is designed for high activity, often allowing for complete conversion in a few hours at moderate temperatures. It is crucial to monitor the reaction to avoid prolonged heating after the starting materials are consumed.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).

Reagents & Materials

ReagentM.W.Amount (mmol)Equiv.Notes
Aryl Bromide (Ar-Br)-1.01.0Limiting reagent.
This compound203.001.21.2A slight excess is used to drive the reaction to completion.
XPhos Pd G3 Precatalyst786.370.020.022 mol%. An air-stable and highly active precatalyst.
Potassium Phosphate (K₃PO₄)212.272.02.0Must be finely powdered and dry.
1,4-Dioxane-8 mL-Degassed.
Water (H₂O)-2 mL-Degassed.

Step-by-Step Procedure

  • Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (243.6 mg, 1.2 mmol, 1.2 equiv), potassium phosphate (424.5 mg, 2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (15.7 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[20]

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Vigorous stirring is essential in biphasic systems to ensure adequate mixing and mass transfer between the phases.[20]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours. The reaction is complete when the limiting reagent (aryl bromide) is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-methoxyquinoline product.

Visualizing the Experimental Workflow

Workflow start Start reagents 1. Combine Solid Reagents (Ar-Br, Boronic Acid, Base, Catalyst) in Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvent reaction 4. Heat and Stir (e.g., 100 °C, 2-6 h) solvent->reaction monitor 5. Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Dilute, Extract, Wash) monitor->workup Reaction Complete purify 7. Dry and Concentrate workup->purify column 8. Column Chromatography purify->column product Pure Product column->product

Caption: A standard workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0) catalyst.[20]2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).3. Insufficient Base: The base was not strong enough or was not properly activated (e.g., not finely powdered).1. Ensure meticulous degassing of solvents and use of a robust, air-stable precatalyst.[20]2. Use a fresh, high-purity batch of boronic acid. Consider converting it to a more stable trifluoroborate or MIDA boronate salt if degradation is persistent.[15][19]3. Use finely powdered K₃PO₄ or switch to a stronger base like Cs₂CO₃. Ensure vigorous stirring.
Protodeboronation 1. Reaction Temperature Too High / Time Too Long: Prolonged heating promotes the C-B bond cleavage.2. Base Too Harsh: Strong bases in aqueous media can accelerate this side reaction.1. Use a more active catalyst system (e.g., XPhos or SPhos-based) to lower the required temperature and shorten the reaction time.[15][18]2. Use K₃PO₄ or KF instead of stronger bases like NaOH or KOH.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of two boronic acid molecules, mediated by palladium.[3][20]This is almost always an issue of inadequate inert atmosphere technique. Ensure the reaction setup is completely free of oxygen by performing at least three evacuate/backfill cycles.
Starting Material Remains 1. Reaction Not Complete: Insufficient time or temperature.2. Challenging Substrate: The aryl halide may be electron-rich or sterically hindered, making oxidative addition slow.[21]1. Allow the reaction to run longer, monitoring periodically. If it stalls, a slightly higher temperature may be required.2. For difficult aryl chlorides or hindered bromides, switch to a more active ligand system (e.g., Buchwald's SPhos or XPhos ligands are excellent for this).[17]

References

Application Notes & Protocols: 2-Methoxyquinoline-3-boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Bifunctional Reagent for Modern Drug Discovery

2-Methoxyquinoline-3-boronic acid is a heterocyclic organic compound that stands at the intersection of two critically important domains in medicinal chemistry: privileged structures and versatile synthetic handles. The quinoline core is a well-established "privileged scaffold," a framework that can bind to multiple, diverse biological targets.[1] Its derivatives are found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2]

Coupled to this potent scaffold at the 3-position is the boronic acid moiety. Far from being a mere synthetic curiosity, the boronic acid group has carved out its own niche in pharmacology, most famously with the approval of the proteasome inhibitor bortezomib.[3][4] However, its most profound impact remains in synthetic chemistry, where it serves as an indispensable partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][5]

This guide provides an in-depth look at the primary application of this compound: its role as a key building block for the synthesis of complex, biologically active molecules. We will explore the rationale behind its use, provide detailed protocols for its application, and contextualize its utility in the quest for novel therapeutics, particularly in the area of kinase inhibition.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the reactivity and stability of boronic acids, which can be susceptible to decomposition.[6]

PropertyValueSource(s)
CAS Number 886853-93-6[1][7][8]
Molecular Formula C₁₀H₁₀BNO₃[7][8][9]
Molecular Weight 203.00 g/mol [7][10]
Appearance Solid / Lyophilized powder[8][11]
Melting Point ~254 °C[12]
Purity Typically ≥95%[8][10][11]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.[8][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction forges a new carbon-carbon bond between the C3-position of the quinoline ring and an sp² or sp³-hybridized carbon of an organic halide or triflate.

Why is this important? The ability to create biaryl or aryl-heteroaryl linkages is fundamental to modern drug discovery. This motif is prevalent in a vast number of kinase inhibitors, where one aromatic ring system (the "hinge-binder") anchors the molecule in the ATP-binding pocket of the enzyme, while the second ring system, connected via the newly formed C-C bond, projects into a solvent-exposed region, allowing for fine-tuning of potency, selectivity, and physicochemical properties.[2]

The diagram below illustrates the central role of this compound as a versatile building block, enabling the synthesis of diverse libraries of substituted quinolines from a common intermediate.

G cluster_reagents Starting Materials cluster_reaction Key Transformation cluster_product Therapeutic Candidates A 2-Methoxyquinoline- 3-boronic acid C Suzuki-Miyaura Cross-Coupling A->C B Aryl / Heteroaryl Halides (R-X) B->C D Diverse Library of 3-Aryl-2-methoxyquinolines C->D Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R-Pd(II)L₂-Ar transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 r_ar R-Ar (Product) red_elim->r_ar r_x R-X (Aryl Halide) r_x->ox_add ar_b Ar-B(OH)₂ (Quinoline Boronic Acid) ar_b->transmetal base Base (e.g., K₂CO₃) base->transmetal

References

The Strategic Application of 2-Methoxyquinoline-3-boronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Boronic Acids

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[3] Among the various classes of quinoline-based compounds, those functionalized at the 2- and 3-positions are of particular interest, especially in the development of kinase inhibitors.[4][5] The introduction of a boronic acid at the 3-position, as in 2-Methoxyquinoline-3-boronic acid, transforms this valuable scaffold into a versatile building block for carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into the mechanistic nuances of its reactivity, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and present a case study on its role in the synthesis of potent kinase inhibitors.

Understanding the Reactivity of this compound

The reactivity of this compound in Suzuki-Miyaura coupling is dictated by a combination of electronic and steric factors inherent to its structure. A thorough understanding of these aspects is crucial for the rational selection of reaction partners and the optimization of reaction conditions.

The quinoline ring system, being heteroaromatic, possesses a unique electronic landscape. The nitrogen atom at position 1 is electron-withdrawing, which can influence the electron density of the entire ring system. The methoxy group at the 2-position is a strong electron-donating group. This electronic interplay affects the nucleophilicity of the boronic acid and its propensity to undergo transmetalation in the catalytic cycle.

The boronic acid group at the 3-position is sterically accessible, facilitating its interaction with the palladium catalyst. However, the adjacent methoxy group at the 2-position can exert some steric influence, which may necessitate the use of bulky phosphine ligands on the palladium catalyst to promote efficient oxidative addition and reductive elimination steps.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is the cornerstone application for this compound, enabling the synthesis of a diverse array of 3-aryl- and 3-heteroaryl-2-methoxyquinolines. These products are valuable intermediates in the synthesis of complex, biologically active molecules.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9]

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)Ln (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(Ln) A->B Ar-X C Transmetalation B->C [R-B(OH)3]⁻ D Ar-Pd(II)-R(Ln) C->D E Reductive Elimination D->E E->A releases Product ArX Aryl Halide (Ar-X) BoronicAcid This compound (activated by base) BoronicAcid->C Product 3-Aryl-2-methoxyquinoline (Product)

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. The base is crucial in this step to activate the boronic acid.[1][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a reliable method for the synthesis of 3-(4-methoxyphenyl)-2-methoxyquinoline, a common structural motif in medicinal chemistry.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-2-methoxyquinoline.

Optimization and Causality: Selecting the Right Conditions

The success of the Suzuki-Miyaura coupling with this compound hinges on the judicious selection of the catalyst, base, and solvent.

ParameterRecommended ChoicesRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald-type precatalysts (e.g., XPhos Pd G3)For heteroaryl couplings, catalysts with electron-rich and bulky ligands are often superior as they promote the oxidative addition and reductive elimination steps.[8] Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1] The choice of base can influence the reaction rate and yield. For challenging couplings, a stronger, more soluble base like K₃PO₄ may be beneficial.
Solvent Dioxane/water, Toluene/water, DMFA mixture of an aprotic organic solvent and water is often optimal. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.[8] The choice of solvent can also affect the reaction temperature and the solubility of all components.

Case Study: Synthesis of Dual CLK/ROCK Kinase Inhibitors

Recent research in the development of novel anticancer agents has highlighted the utility of boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[10][11] The synthesis of these potent inhibitors often involves a multicomponent reaction where a boronic acid-containing aldehyde is a key building block. While the direct use of this compound in this specific reported synthesis is not explicitly detailed, the closely related 2-methoxy-3-formylquinoline, which can be synthesized from the boronic acid, serves as a crucial precursor.

The general synthetic strategy involves a Povarov/Doebner-type multicomponent reaction.[12]

Kinase_Inhibitor_Synthesis A This compound B Oxidation A->B C 2-Methoxy-3-formylquinoline B->C F Povarov/Doebner Multicomponent Reaction C->F D Amine (e.g., an indazole derivative) D->F E Methylene-active compound E->F G Dual CLK/ROCK Inhibitor (3H-pyrazolo[4,3-f]quinoline core) F->G

Figure 2: Synthetic approach to dual CLK/ROCK inhibitors utilizing a 2-methoxyquinoline building block.

This case study underscores the strategic importance of this compound as a precursor to highly functionalized quinoline derivatives that are pivotal in the synthesis of complex, biologically active molecules. The ability to introduce the 2-methoxyquinoline scaffold early in a synthetic sequence and then elaborate it through further transformations is a powerful tool for medicinal chemists.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential applications in drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of 3-aryl-2-methoxyquinoline derivatives, which are key intermediates in the synthesis of kinase inhibitors and other biologically active compounds. By understanding the underlying principles of its reactivity and carefully selecting the reaction conditions, researchers can effectively leverage the synthetic potential of this powerful reagent to accelerate their research and development efforts.

References

Application Notes & Protocols: 2-Methoxyquinoline-3-boronic acid as a Novel Fluorescent Probe for Saccharide Detection

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Methoxyquinoline-3-boronic acid as a fluorescent probe for the detection of saccharides. While direct experimental data on this specific molecule as a fluorescent probe is emerging, this document synthesizes established principles of quinoline fluorescence and boronic acid chemistry to propose a robust framework for its application and validation.

Introduction: The Convergence of Quinoline Fluorophores and Boronic Acid Receptors

The quest for sensitive and selective analytical tools for biological molecules is a cornerstone of modern biomedical research and drug discovery. Fluorescent probes, in particular, offer a non-invasive and highly sensitive means to visualize and quantify analytes in complex biological milieu. Quinoline and its derivatives have long been recognized as a versatile class of heterocyclic compounds with intrinsic photophysical properties suitable for the development of novel fluorescent probes.[1] Their rigid aromatic structure often leads to high fluorescence quantum yields, and their electronic properties can be readily modulated through synthetic modifications.

Concurrently, boronic acids have emerged as powerful molecular recognition elements, particularly for compounds bearing cis-diol functionalities, such as saccharides.[2][3][4] The reversible covalent interaction between a boronic acid and a diol to form a cyclic boronate ester provides a specific and effective binding mechanism.[2][5] By conjugating a quinoline fluorophore with a boronic acid receptor, we can create a powerful class of fluorescent sensors where the binding event is translated into a measurable change in fluorescence.

This guide focuses on the investigational use of this compound (Figure 1), a commercially available compound[6][7][8][9], as a fluorescent probe for saccharides. We will explore its proposed mechanism of action, provide detailed protocols for its characterization and application, and discuss potential avenues for its use in biological research.

Figure 1: Chemical Structure of this compound

G struct G Probe This compound (Lower Fluorescence) Complex Probe-Saccharide Complex (Higher Fluorescence) Probe->Complex Binding Saccharide Saccharide (cis-diol) Saccharide->Complex Complex->Probe Dissociation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Probe Solution (10 µM) C Initial Fluorescence Reading A->C B Prepare Saccharide Stock (1 M) D Add Saccharide Aliquots B->D C->D E Record Fluorescence after each addition D->E Repeat E->D F Plot Fluorescence vs. [Saccharide] E->F G Determine Dissociation Constant (Kd) F->G

References

experimental setup for reactions involving 2-Methoxyquinoline-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 2-Methoxyquinoline-3-boronic Acid in Cross-Coupling Reactions

Introduction: The Quinoline Moiety in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry. This compound (CAS No. 886853-93-6) has emerged as a versatile and highly valuable building block for introducing this important pharmacophore into complex molecules. Its boronic acid functionality allows for participation in a range of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the . It moves beyond simple step-by-step instructions to elucidate the underlying principles, justify experimental choices, and provide robust, self-validating protocols for achieving high-yield, reproducible results.

Compound Profile: this compound

PropertyValueSource(s)
CAS Number 886853-93-6[1][2]
Molecular Formula C₁₀H₁₀BNO₃[1][3]
Molecular Weight 203.00 g/mol [2][3]
Appearance White to off-white solid[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. Long-term storage at -20°C is also recommended. Avoid repeated freeze-thaw cycles.[1][4]

Safety & Handling: This compound should be handled in a well-ventilated area, preferably a fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Always consult the latest Safety Data Sheet (SDS) before use.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds, linking the quinoline core to various aryl, heteroaryl, or vinyl partners.[7] Its success hinges on a palladium-catalyzed catalytic cycle that is tolerant of a wide range of functional groups.[8]

Reaction Principle and Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The base is crucial as it facilitates the transmetalation step by forming a more nucleophilic boronate "ate" complex.[10]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[9]

  • Transmetalation: The organic moiety from the boronate complex is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ + LigandPd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) catalyst. Using a Pd(II) source like Pd(OAc)₂ requires a phosphine ligand (e.g., PPh₃, PCy₃, SPhos) which stabilizes the catalyst and promotes the catalytic cycle.[9][11] Catalyst loading is typically low (0.5-5 mol%).
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃An inorganic base is essential.[10] K₂CO₃ is a cost-effective and widely applicable choice.[12] Cs₂CO₃ is a stronger base often used for less reactive substrates. The base activates the boronic acid to form a more reactive boronate species.[13]
Solvent Toluene, Dioxane, THF, DMF, often with H₂OA mixture of an organic solvent and water is very common.[7] The water helps to dissolve the inorganic base and facilitates the formation of the 'ate' complex. Dioxane/H₂O or Toluene/EtOH/H₂O are robust systems.
Temperature 80-110 °CMost Suzuki couplings require heating to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times.
Detailed Protocol: Synthesis of 3-Aryl-2-methoxyquinoline

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 203 mg, 1.0 mmol), the aryl bromide (1.1 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the vessel. Causality Note: Adding the solid reagents first minimizes exposure of the catalyst to air and moisture before the solvent is added.

  • Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). Seal the vessel and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[8]

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress.

  • Work-up: a. Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 3-Aryl-2-methoxyquinoline.

Application 2: Chan-Lam C-N/C-O Cross-Coupling

The Chan-Lam coupling provides a powerful alternative to the Buchwald-Hartwig amination for forming aryl-amine and aryl-ether bonds.[14] It is uniquely catalyzed by copper complexes and can often be performed open to the air at room temperature, making it an operationally simple and attractive method.[15][16]

Reaction Principle and Mechanism

While the exact mechanism is complex and can be substrate-dependent, a plausible catalytic cycle involves the formation of a key Copper(III) intermediate.[14][16] Unlike palladium catalysis, the Chan-Lam reaction couples two nucleophilic partners (the boronic acid and the amine/alcohol).[17] Oxygen from the air often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[15]

Chan_Lam_Cycle cu2_start Cu(II) transmetalation Transmetalation with R-B(OH)₂ cu2_start->transmetalation cu2_aryl Ar-Cu(II) transmetalation->cu2_aryl coordination Coordination with H-X-R' (X=N,O) cu2_aryl->coordination cu3_intermediate [Ar-Cu(III)-XR']⁺ coordination->cu3_intermediate Oxidative Process reductive_elimination Reductive Elimination cu3_intermediate->reductive_elimination product Ar-X-R' (Coupled Product) reductive_elimination->product cu1_species Cu(I) reductive_elimination->cu1_species oxidation Oxidation (O₂) cu1_species->oxidation oxidation->cu2_start Regeneration

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Key Parameters for Optimization
ParameterCommon ChoicesRationale & Expert Insights
Copper Source Cu(OAc)₂, Cu₂O, CuICopper(II) acetate [Cu(OAc)₂] is the most common and versatile catalyst for this transformation.[16] It can be used in either catalytic or stoichiometric amounts.
Base Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An organic base is typically used.[16] Pyridine can serve as both a base and a ligand, stabilizing the copper intermediates. The base neutralizes the boric acid byproduct.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH)Aprotic solvents like DCM are very common. The choice of solvent can influence reaction rates and solubility of the coupling partners.
Atmosphere/Oxidant Air (O₂), TEMPOA key advantage of the Chan-Lam reaction is that it often proceeds efficiently in the presence of air, which acts as the terminal oxidant to regenerate the Cu(II) catalyst.[15] In some cases, molecular sieves are added to remove water, which can promote unwanted side reactions like protodeboronation.[17]
Detailed Protocol: Synthesis of N-Aryl-2-methoxyquinolin-3-amine

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (1.5 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • 4 Å Molecular Sieves (optional, but recommended)

  • Reaction vessel (e.g., round-bottom flask) with stir bar

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel, add this compound (e.g., 203 mg, 1.0 mmol), Cu(OAc)₂ (272 mg, 1.5 mmol), and activated 4 Å molecular sieves (approx. 500 mg).

  • Solvent and Reagent Addition: Add DCM (10 mL) to the vessel, followed by the amine (1.2 mmol) and pyridine (158 µL, 2.0 mmol). Causality Note: Using a slight excess of the amine and a stoichiometric amount of copper acetate often drives the reaction to completion, especially with less nucleophilic amines.

  • Reaction: Stopper the flask and stir the mixture vigorously at room temperature. The reaction is typically open to the air. Monitor the reaction progress. Expert Tip: The reaction mixture often turns from a light blue/green suspension to a deep green or brown solution as the reaction proceeds.

  • Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad thoroughly with DCM. b. Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove residual pyridine and copper. c. Separate the organic layer, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. d. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired N-Aryl-2-methoxyquinolin-3-amine.

Workflow for Reaction Monitoring and Analysis

A self-validating protocol requires diligent monitoring to confirm the consumption of starting materials and the formation of the product.[18]

Analysis_Workflow start Start Reaction sampling Aliquot Reaction Mixture (Time = Tₓ) start->sampling tlc_prep Dilute aliquot in suitable solvent (e.g., EtOAc) sampling->tlc_prep tlc Spot on TLC Plate (SM, Co-spot, Rxn Mixture) tlc_prep->tlc develop Develop & Visualize TLC tlc->develop decision Reaction Complete? develop->decision workup Proceed to Work-up & Purification decision->workup Yes continue_rxn Continue Reaction (Increase Time / Temp) decision->continue_rxn No characterization Final Product Characterization (NMR, LC-MS, HRMS) workup->characterization continue_rxn->sampling

Caption: General workflow for monitoring cross-coupling reactions.

Analytical Techniques
  • Thin-Layer Chromatography (TLC): The quickest method to monitor reaction progress.[18] A suitable eluent system (e.g., Hexane/Ethyl Acetate) should show good separation between the starting boronic acid, the coupling partner, and the more non-polar product. The disappearance of the limiting reagent spot indicates the reaction is nearing completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing a peak with the correct mass-to-charge ratio (m/z) for the desired product. It is also invaluable for identifying potential byproducts.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the final, purified product. ¹H and ¹³C NMR spectra will confirm the constitution and purity of the synthesized molecule.[19]

References

Introduction: The Strategic Importance of 2-Methoxyquinoline-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for 2-Methoxyquinoline-3-boronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. This compound is a versatile building block, enabling the introduction of this important pharmacophore into complex molecular architectures. Its utility stems from the reactivity of the boronic acid group, which serves as a handle for a variety of powerful cross-coupling reactions.

This guide provides a detailed exploration of the primary catalytic systems employed for reactions of this compound, with a focus on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind the selection of catalysts and reagents, and provide robust, field-proven protocols for practical application.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] It facilitates the coupling of an organoboron species, such as this compound, with an organic halide or triflate. This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of reactants.

Core Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is critical for troubleshooting and optimizing reactions.

  • Oxidative Addition : A low-valent Palladium(0) species reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[1]

  • Transmetalation : The boronic acid must first be activated by a base to form a more nucleophilic boronate complex.[1][3] This boronate then transfers its organic group (the 2-methoxyquinoline moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd2_complex pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' (L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' reductive_elimination->product reactants Ar-X reactants->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Catalytic Components: A Scientist's Guide

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four components:

ComponentExamplesRationale & Field Insights
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Palladacycles[2]Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source but can be sensitive to air and moisture. Modern palladacycle precatalysts offer high stability and activity, allowing for very low catalyst loadings.[2][4]
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhosThe ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. Electron-rich, bulky phosphine ligands (like SPhos) accelerate both oxidative addition and reductive elimination, making them highly effective, especially for coupling unreactive aryl chlorides.[3][4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Et₃NA base is essential for activating the boronic acid to form the boronate.[3] The choice of base is critical. Stronger bases like K₃PO₄ are often used for less reactive coupling partners. Milder bases like K₂CO₃ or KF are preferred when base-sensitive functional groups are present.
Solvent Toluene, Dioxane, DMF, THF/H₂OThe solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (base) phases. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are very common.[5][6] The presence of water is often beneficial for the transmetalation step.
Application Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl bromides.

1. Reagent Preparation:

  • To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Add the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

2. Reaction Execution:

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL).

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Part 2: Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam coupling is an invaluable method for forming carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[7] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam reaction uses less expensive and less toxic copper catalysts.[8] A significant advantage is that it can often be performed at room temperature and open to the air, using atmospheric oxygen as the terminal oxidant.[7][9]

Core Mechanism and Rationale

The Chan-Lam coupling mechanism is distinct from its palladium-catalyzed counterparts and is generally understood to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle. A widely accepted pathway involves the following steps:[7][10]

  • Transmetalation : The aryl boronic acid reacts with a Cu(II) salt (like Cu(OAc)₂) to form an aryl-copper(II) intermediate.

  • Ligand Exchange/Coordination : The nucleophile (amine or alcohol) coordinates to the copper center.

  • Oxidation & Reductive Elimination : The aryl-copper(II) species can undergo oxidation to a transient Cu(III) intermediate, followed by rapid reductive elimination to form the C-N or C-O bond and a Cu(I) species.[7] Alternatively, some mechanisms propose direct reductive elimination from a Cu(II) complex.

  • Reoxidation : The resulting Cu(I) is reoxidized back to the active Cu(II) state by an oxidant, often oxygen from the air, completing the catalytic cycle.[10]

Chan_Lam_Cycle Figure 2: A Proposed Catalytic Cycle for the Chan-Lam Reaction cu2 Cu(II) transmetalation Transmetalation with Ar'B(OH)₂ cu2->transmetalation ar_cu2 Ar'-Cu(II) transmetalation->ar_cu2 coordination Coordination with Nu-H ar_cu2->coordination ar_cu2_nu Ar'-Cu(II)-Nu coordination->ar_cu2_nu reductive_elimination Reductive Elimination ar_cu2_nu->reductive_elimination product Ar'-Nu reductive_elimination->product cu1 Cu(I) reductive_elimination->cu1 oxidation Oxidation (e.g., O₂) cu1->oxidation oxidation->cu2

Caption: Figure 2: A Proposed Catalytic Cycle for the Chan-Lam Reaction.

Key Catalytic Components: A Scientist's Guide
ComponentExamplesRationale & Field Insights
Copper Source Cu(OAc)₂, CuI, Cu(OTf)₂[10]Copper(II) acetate is the most common, inexpensive, and effective catalyst for this transformation.[9][11] Other copper salts can be used, and their efficacy can be substrate-dependent.
Ligand Pyridine, 1,10-Phenanthroline, TMEDA, or noneWhile some Chan-Lam reactions proceed without an added ligand, the addition of a simple N-donor ligand like pyridine can accelerate the reaction and improve yields by stabilizing the copper intermediates.[12]
Base Pyridine, Et₃N, K₂CO₃, or noneThe Chan-Lam coupling often proceeds without a strong base, which is a major advantage for substrates with base-labile functional groups.[11] When a base is used, it is typically a mild organic base that can also serve as a ligand (e.g., pyridine).
Oxidant O₂ (from air), TEMPOThe reaction requires an oxidant to regenerate the active Cu(II) catalyst.[9] Simply running the reaction open to the atmosphere or under an air-filled balloon is usually sufficient, making the protocol exceptionally user-friendly.
Solvent CH₂Cl₂, MeCN, Toluene, THFThe choice of solvent is typically less critical than in Suzuki couplings. Dichloromethane (DCM) and acetonitrile are common choices that effectively solubilize the reactants and catalyst.
Application Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol describes the coupling of this compound with a primary or secondary amine.

1. Reagent Preparation:

  • To a round-bottom flask open to the air, add the amine (1.0 mmol, 1.0 equiv).

  • Add this compound (1.5 mmol, 1.5 equiv).

  • Add the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%).

  • Add molecular sieves (4 Å, ~200 mg) to absorb water formed during the reaction.

2. Reaction Execution:

  • Add the solvent (e.g., CH₂Cl₂, 10 mL).

  • If required, add a ligand/base (e.g., Pyridine, 2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The solution will typically turn from colorless to blue or green.

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the N-arylated quinoline product.

Workflow Summary

The following diagram illustrates the general experimental workflow for executing cross-coupling reactions with this compound.

Workflow Figure 3: General Experimental Workflow start Start: Reagent Selection (Boronic Acid, Coupling Partner, Catalyst, Ligand, Base, Solvent) setup Reaction Setup (Flame-dried glassware, Inert atmosphere if needed) start->setup addition Sequential Addition of Reagents setup->addition reaction Reaction Execution (Heating, Stirring, Time) addition->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Biaryl Compounds Using 2-Methoxyquinoline-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.

Abstract: This document provides a comprehensive technical guide for the scale-up of carbon-carbon bond-forming reactions utilizing 2-Methoxyquinoline-3-boronic acid. The quinoline moiety is a privileged scaffold in medicinal chemistry, and this guide focuses on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from bench-scale discovery to kilogram-scale production. This includes a detailed protocol, process optimization strategies, large-scale purification techniques, and critical safety procedures.

Introduction: The Strategic Value of this compound

This compound is a valuable heterocyclic building block in modern organic synthesis.[1][2][3] Its structure combines the medicinally significant quinoline core with the versatile boronic acid functional group. Boronic acids are indispensable reagents in synthetic chemistry due to their stability, low toxicity, and remarkable utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[4][5]

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as the preeminent method for this transformation.[4][6] Its advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of environmentally benign boron-containing byproducts, make it exceptionally well-suited for industrial applications and large-scale synthesis.[4][7][8]

This guide will focus on a representative Suzuki-Miyaura coupling to illustrate the key principles and practical considerations for scaling up reactions involving this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 886853-93-6 [3][9]
Molecular Formula C₁₀H₁₀BNO₃ [1][2]
Molecular Weight 203.00 g/mol [1]
Appearance White to off-white solid [3]
Melting Point ~254 °C [3][9]

| Storage | Store under inert gas at 2-8°C |[3][9] |

The Core Chemistry: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing the process on a larger scale. The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organohalide with an organoboron compound.[7]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar') to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Scale-Up Protocol: Synthesis of 3-(4-methoxyphenyl)-2-methoxyquinoline

This protocol details a representative 100-gram scale synthesis. The causality for key choices in reagents and conditions is explained to provide a framework for adaptation and optimization.

Reaction Scheme: (Image of the reaction scheme: this compound + 4-bromoanisole -> 3-(4-methoxyphenyl)-2-methoxyquinoline)

Table 2: Reagent Stoichiometry and Properties

Reagent MW ( g/mol ) Amount Moles Equivalents
This compound 203.00 100.0 g 0.493 1.0
4-Bromoanisole 187.04 97.0 g 0.519 1.05
Pd(PPh₃)₄ (Tetrakis) 1155.56 2.85 g 0.00247 0.005 (0.5 mol%)
Potassium Carbonate (K₂CO₃) 138.21 204.0 g 1.476 3.0
Toluene - 1.0 L - 10 vol

| Water | - | 0.5 L | - | 5 vol |

Rationale for Reagent Selection
  • Aryl Halide: 4-Bromoanisole is chosen as a common, moderately reactive coupling partner. Aryl bromides offer a good balance of reactivity and cost compared to more reactive iodides or less reactive chlorides.[4]

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. At scale, minimizing catalyst loading (here, 0.5 mol%) is critical for economic viability and to simplify purification by reducing residual palladium levels in the final product.[8]

  • Base: Potassium carbonate is an effective, inexpensive, and moderately strong inorganic base. It is crucial for activating the boronic acid for the transmetalation step. Using at least 2-3 equivalents is standard practice to drive the reaction to completion.[6]

  • Solvent System: A biphasic toluene/water system is highly advantageous for scale-up.[6] Toluene effectively dissolves the organic reagents, while the aqueous phase dissolves the inorganic base and byproducts, facilitating both the reaction and the subsequent work-up.

Equipment
  • 5 L jacketed glass reactor with overhead mechanical stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator connected to the reactor jacket.

  • Addition funnel (optional, for liquid reagents).

  • Large separatory funnel (5 L).

  • Filtration apparatus (Büchner funnel).

  • Rotary evaporator.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the reactor system and ensure all joints are well-sealed.

    • Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Charging Reagents:

    • To the inerted reactor, add Toluene (1.0 L), this compound (100.0 g), 4-Bromoanisole (97.0 g), and Potassium Carbonate (204.0 g).

    • Begin gentle stirring (e.g., 100-150 RPM) to form a slurry.

    • Finally, add the Pd(PPh₃)₄ catalyst (2.85 g). Adding the catalyst last minimizes its exposure to air.

  • Reaction Execution:

    • With continued stirring, add Water (0.5 L).

    • Heat the reactor jacket to 90-95 °C to bring the mixture to a gentle reflux (approx. 85 °C internal temperature). Effective mixing is crucial in a biphasic system to ensure efficient reaction at the interface of the two phases.

    • Maintain the reaction at reflux for 4-6 hours.

  • In-Process Control (IPC) - Monitoring Reaction Completion:

    • After 4 hours, carefully take a small sample from the organic layer.

    • Spot the sample on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) against a co-spot of the starting materials. The disappearance of the limiting reagent (boronic acid) indicates completion.

    • Alternatively, dilute the sample and analyze by HPLC or UPLC for a more quantitative assessment. The reaction is complete when the starting material peak area is <1%.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature (20-25 °C).

    • Stop stirring and allow the layers to separate.

    • Transfer the entire reactor contents to a 5 L separatory funnel.

    • Drain the lower aqueous layer. This layer contains the inorganic base and borate byproducts and can be discarded according to local regulations.

    • Wash the organic layer with 1 M NaOH solution (2 x 250 mL) to remove any unreacted boronic acid.

    • Wash the organic layer with brine (1 x 250 mL) to remove residual water.

    • Dry the organic (toluene) layer over anhydrous sodium sulfate, then filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product as a solid or oil.

Purification Strategies for Scale-Up

Purifying multi-kilogram batches of product requires methods that are more efficient and scalable than standard laboratory column chromatography.

  • Recrystallization: This is the preferred method for purifying solid products at scale.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Allow the solution to cool slowly to form pure crystals, leaving impurities behind in the solvent.

    • Isolate the purified solid by filtration and wash with a small amount of cold solvent. Dry under vacuum.

  • Acid-Base Extraction (for basic or acidic impurities): This technique leverages differences in solubility to effect purification. A patent describes a general process for purifying boronic acids by converting them to a salt, performing an extraction, and then regenerating the pure acid.[10] This same principle can be applied to remove acidic or basic impurities from a neutral product.

  • Silica Gel Plug / Large-Scale Chromatography: While full chromatographic separation is often avoided at scale due to high solvent consumption and cost, a "plug" of silica gel can be effective. The crude product is dissolved in a minimal amount of solvent and passed through a short, wide pad of silica gel to remove baseline impurities and residual palladium catalyst.

Overall Experimental Workflow

The entire process, from planning to the final product, follows a logical sequence that is crucial for successful and safe scale-up.

Scale_Up_Workflow start 1. Reagent Procurement & QC setup 2. Reactor Setup & Inerting start->setup charge 3. Reagent Charging setup->charge reaction 4. Reaction (Heating & Mixing) charge->reaction ipc 5. In-Process Control (TLC / HPLC) reaction->ipc ipc->reaction Continue if incomplete workup 6. Quench & Phase Separation ipc->workup Proceed if complete isolation 7. Solvent Removal (Crude Product) workup->isolation purification 8. Purification (e.g., Recrystallization) isolation->purification final 9. Final Product (Drying & Analysis) purification->final

Figure 2: High-level workflow for the scale-up synthesis process.

Safety and Handling of Boronic Acids at Scale

While generally less toxic than many organometallic reagents, boronic acids are not benign and require careful handling, especially when dealing with large quantities of fine powder.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, lab coat, and nitrile gloves.[11][12]

  • Respiratory Protection: When handling large quantities of boronic acid powder, a dust mask or respirator is essential to prevent inhalation.[11][13] Boronic acid dust can be an irritant to the respiratory system.[11]

  • Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to minimize exposure to dust and solvent vapors.[11][12]

  • Spill Cleanup: In case of a spill, avoid generating dust.[11] Vacuum or carefully sweep up the material and place it into a suitable container for disposal.[11]

  • Disposal: Dispose of chemical waste, including aqueous layers and contaminated materials, according to local, state, and federal regulations.[14] Do not flush large quantities down the drain.[14]

  • Toxicity: Boric acid and its derivatives are classified as potential reproductive toxicants with prolonged or high-level exposure.[14][15] Handle with appropriate caution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-Methoxyquinoline-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving yields in Suzuki-Miyaura cross-coupling reactions involving 2-Methoxyquinoline-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this particular reaction. Here, we will address common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: A Symptom-Based Approach

Low or no yield is a common frustration in complex cross-coupling reactions. This section provides a structured approach to diagnosing and resolving issues based on the symptoms observed in your reaction.

Symptom 1: Low to No Product Formation with Starting Materials Consumed

If you observe the consumption of your starting materials (aryl halide and/or boronic acid) without the formation of the desired product, the primary suspects are competing side reactions.

Potential Cause 1: Protodeboronation of this compound

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[1] Heteroaromatic boronic acids, especially those with nitrogen atoms, can be particularly susceptible to this side reaction.[2] The quinoline nitrogen in your substrate can influence its stability.

Diagnostic Steps & Solutions:

  • Analyze Crude Reaction Mixture: Use LC-MS or NMR to identify the presence of 2-methoxyquinoline (the protodeboronated byproduct).

  • Optimize the Base:

    • Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2][3]

    • Ensure the base is finely powdered and well-dispersed to avoid localized high concentrations.[3]

  • Minimize Water Content: While some water can be beneficial for dissolving the base and facilitating the catalytic cycle, excess water can promote protodeboronation.[3] Try using a biphasic solvent system with a controlled amount of water (e.g., Dioxane/H₂O 4:1) or even anhydrous conditions if your base allows.[3]

  • Protect the Boronic Acid: For particularly sensitive substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester. These derivatives provide a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[1][4]

Potential Cause 2: Homocoupling of the Boronic Acid

The formation of a 3,3'-bis(2-methoxyquinoline) dimer indicates homocoupling of your boronic acid. This is often caused by the presence of oxygen, which can lead to oxidative side reactions and catalyst decomposition.[4][5]

Diagnostic Steps & Solutions:

  • Analyze Crude Reaction Mixture: Look for a product with a mass corresponding to the dimer of this compound.

  • Ensure Rigorous Degassing: Oxygen is a known culprit for homocoupling.[5] Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw technique (at least three cycles).[3][6]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. Use Schlenk techniques for all reagent and solvent transfers.[6]

Symptom 2: Low Conversion with Starting Materials Remaining

If both your aryl halide and boronic acid are largely unreacted, the issue likely lies with the catalyst's activity or the fundamental reaction conditions.

Potential Cause 1: Inactive Catalyst

The active Pd(0) species is essential for the catalytic cycle to begin.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ.[3]

Diagnostic Steps & Solutions:

  • Catalyst Choice:

    • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.[3]

    • Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more stable and efficient at generating the active Pd(0) species.[5]

  • Ligand Selection: The 2-methoxyquinoline moiety presents a specific steric and electronic environment.

    • Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps, which can help the desired coupling outcompete decomposition pathways.[3][7]

    • The quinoline nitrogen can potentially coordinate to the palladium center, influencing the catalytic activity. A bidentate ligand like dppf might be beneficial in some cases to create a more defined and stable catalytic complex.

Potential Cause 2: Suboptimal Reaction Conditions

The interplay of solvent, base, and temperature is crucial for a successful Suzuki reaction.

Diagnostic Steps & Solutions:

  • Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can overcome the activation energy for oxidative addition.[3] However, be mindful that higher temperatures can also accelerate boronic acid decomposition.[3]

  • Solvent: The choice of solvent affects the solubility of all components and can influence the reaction rate.

    • Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[8]

    • A biphasic system (e.g., Toluene/Water or Dioxane/Water) can be effective, especially with inorganic bases.[6]

  • Base Solubility: Ensure your chosen base has some solubility in the reaction medium. Poorly soluble bases can lead to slow and incomplete reactions. Adding a small amount of water can often help dissolve carbonate or phosphate bases.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound with an aryl bromide?

A1: A robust starting point would be:

  • Aryl Bromide: 1.0 equivalent

  • This compound: 1.2 - 1.5 equivalents

  • Palladium Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or a Buchwald precatalyst like XPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)

  • Solvent: Degassed Dioxane/H₂O (4:1 or 5:1), to a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Temperature: 90-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q2: The methoxy group at the 2-position of the quinoline seems to be electron-donating. How might this affect the reaction?

A2: The 2-methoxy group is indeed electron-donating by resonance, which increases the electron density of the quinoline ring system. This can have two opposing effects:

  • Increased Nucleophilicity: A more electron-rich boronic acid can sometimes lead to a faster transmetalation step.

  • Potential for Slower Oxidative Addition: If the quinoline itself is the electrophile (i.e., a halo-2-methoxyquinoline), the electron-donating group would slow down the oxidative addition step. In the case of the boronic acid, this effect is on the nucleophilic partner. The primary electronic consideration is the stability of the boronic acid itself.

Q3: Can the quinoline nitrogen interfere with the palladium catalyst?

A3: Yes, the Lewis basic nitrogen of the quinoline ring can coordinate to the palladium center.[9] This can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle. The use of bulky ligands can often mitigate this by sterically shielding the palladium center and favoring the desired catalytic pathway.

Q4: My product is difficult to purify, showing a close-running impurity on TLC/LC. What could this be?

A4: A common close-running impurity is the protodeboronated starting material, 2-methoxyquinoline.[10] Another possibility is a small amount of homocoupled product. Careful column chromatography with an optimized solvent system is often required. If the impurity is the boronic acid starting material, an acidic or basic wash during workup might help in its removal.

Data and Protocols

Table 1: Recommended Reaction Parameters for Optimization
ParameterStarting ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)Buchwald precatalysts are often more active for heteroaryl couplings. Pd(0) sources bypass in-situ reduction.[3][7]
Ligand (if separate) NoneXPhos (4 mol%)SPhos (4 mol%)Bulky, electron-rich ligands can accelerate key steps in the catalytic cycle.[3]
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (2 equiv)Weaker bases can minimize protodeboronation. Cesium bases are often more soluble.[3]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous THFVarying polarity and water content can impact solubility and side reactions.[6][8]
Temperature 100 °C80 °C110 °C (Microwave)Lower temperatures can reduce boronic acid decomposition; microwave heating can accelerate slow reactions.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with Argon or Nitrogen for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OH)₃]⁻ R1PdR2 R¹-Pd(II)L₂-R² Transmetalation->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Boronate Complex) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->PdII Activates Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield in Suzuki Reaction CheckSM Check Starting Material Consumption (TLC/LC-MS) Start->CheckSM SM_Consumed Starting Materials Consumed CheckSM->SM_Consumed Yes SM_Remaining Starting Materials Remaining CheckSM->SM_Remaining No CheckByproducts Analyze for Byproducts (Protodeboronation/ Homocoupling) SM_Consumed->CheckByproducts CatalystIssue Catalyst Inactivity or Suboptimal Conditions SM_Remaining->CatalystIssue Protodeboronation Protodeboronation Detected CheckByproducts->Protodeboronation Protodeboronated Product Found Homocoupling Homocoupling Detected CheckByproducts->Homocoupling Dimer Found OptimizeBase Optimize Base: Milder, Anhydrous Protodeboronation->OptimizeBase ProtectBoronic Protect Boronic Acid (MIDA/Pinacol Ester) Protodeboronation->ProtectBoronic Degas Improve Degassing/ Inert Atmosphere Homocoupling->Degas OptimizeCatalyst Optimize Catalyst: Precatalyst, Ligand CatalystIssue->OptimizeCatalyst OptimizeConditions Optimize Conditions: Temp., Solvent CatalystIssue->OptimizeConditions

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Troubleshooting Side Reactions of 2-Methoxyquinoline-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Methoxyquinoline-3-boronic acid in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face, enabling you to troubleshoot effectively and optimize your reactions. This document will delve into the common side reactions encountered with this specific heteroaromatic boronic acid and provide a structured, question-and-answer-based approach to mitigation.

Introduction: The Unique Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, like many heteroaromatic boronic acids, it presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electron-rich nature of the quinoline ring, coupled with the presence of a Lewis basic nitrogen atom and a methoxy group, can lead to a higher propensity for side reactions compared to simple arylboronic acids. This guide will focus on the two most prevalent side reactions: protodeboronation and homocoupling .

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

The two primary side reactions that researchers encounter are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methoxyquinoline. This is a significant issue with many heteroaromatic boronic acids.[1][2]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl, in this case, 3,3'-bis(2-methoxyquinoline), from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[2]

Q2: What makes this compound particularly susceptible to protodeboronation?

The susceptibility of this compound to protodeboronation arises from a combination of factors inherent to its structure:

  • Heteroaromatic Nature: The quinoline ring system can facilitate protonolysis of the C-B bond. The presence of the nitrogen atom can influence the electronic properties of the ring and potentially participate in mechanistic pathways that promote protodeboronation.[1]

  • Reaction Conditions: The basic and often aqueous conditions required for the Suzuki-Miyaura coupling can accelerate the rate of protodeboronation.[1][3]

Q3: How can I detect if protodeboronation or homocoupling is occurring in my reaction?

You can monitor your reaction progress and identify these side products using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Compare the reaction mixture to authentic samples of the starting materials, the desired product, 2-methoxyquinoline (the protodeboronated product), and, if available, the homocoupled product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying all components in your reaction mixture by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of the side products. For instance, the appearance of a new signal corresponding to the proton at the 3-position of 2-methoxyquinoline would indicate protodeboronation.

Troubleshooting Guide: A Mechanistic Approach

This section provides a detailed, question-and-answer-formatted guide to troubleshoot and mitigate the common side reactions.

Issue 1: Significant Formation of 2-Methoxyquinoline (Protodeboronation)

Q: I am observing a significant amount of 2-methoxyquinoline in my reaction, and my yield of the desired cross-coupled product is low. What are the likely causes and how can I fix this?

A: The formation of 2-methoxyquinoline is a clear indication of protodeboronation. This side reaction is often exacerbated by the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, but a strong base in the presence of a protic solvent can be a primary driver of protodeboronation.[1]

  • The Problem with Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media can significantly increase the rate of protodeboronation of electron-rich heteroaromatic boronic acids.

  • The Solution: Milder Bases: Switch to a milder base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often better choices for sensitive substrates.[4][5] In some cases, even weaker bases like potassium fluoride (KF) can be effective, particularly under anhydrous conditions.

BaseStrengthCommon IssuesRecommended Application
NaOH, KOHStrongHigh protodeboronation ratesGenerally not recommended for sensitive heteroaryl boronic acids
K₃PO₄StrongCan still promote protodeboronation at high temperaturesOften a good balance of reactivity and selectivity
K₂CO₃ModerateMay lead to slower reaction ratesA good starting point for optimization
KFWeakRequires anhydrous conditionsUseful for base-sensitive functional groups

The presence of water can be a double-edged sword. While it can aid in dissolving the base and facilitating the catalytic cycle, it is also a proton source for protodeboronation.

  • Anhydrous Conditions: For highly sensitive substrates, consider running the reaction under strictly anhydrous conditions. This can be achieved by using anhydrous solvents (e.g., toluene, dioxane, or THF) and a non-hydroxide base like potassium phosphate.

  • "Slow Release" Strategy: An alternative approach is to use a boronic ester derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[6] These derivatives are more stable to protodeboronation and slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing the side reaction.

Higher temperatures can accelerate both the desired cross-coupling and the undesired protodeboronation.

  • Lower the Temperature: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. This might require longer reaction times, but can significantly improve the yield of the desired product by minimizing the decomposition of the boronic acid.

A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation reaction.

  • Ligand Selection: For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often beneficial. Ligands like SPhos and XPhos can promote the oxidative addition and reductive elimination steps, leading to a faster catalytic turnover.[7]

  • Pre-catalysts: Using a well-defined palladium pre-catalyst can ensure the rapid generation of the active Pd(0) species, which can also help to favor the cross-coupling pathway.[3][8]

Troubleshooting_Protodeboronation

Issue 2: Formation of 3,3'-bis(2-methoxyquinoline) (Homocoupling)

Q: My reaction is producing a significant amount of the homocoupled dimer of my boronic acid. What causes this and how can I prevent it?

A: The formation of the homocoupled product is typically promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture. Here’s how to address this issue:

Oxygen is a common culprit in promoting the homocoupling of boronic acids.[2]

  • The Problem with Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

  • The Solution: Degassing: Ensure that your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. It is also critical to maintain a strict inert atmosphere throughout the reaction setup and duration.

The state of the palladium catalyst can influence the extent of homocoupling.

  • Pd(0) vs. Pd(II) Sources: While Pd(II) sources like Pd(OAc)₂ are commonly used, they require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms Pd(0) can sometimes mitigate this issue.

  • Stoichiometry: Ensure that you are not using an excessive amount of the palladium catalyst.

The relative amounts of your coupling partners can also play a role.

  • Boronic Acid Excess: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common practice, but a large excess should be avoided as it can increase the likelihood of homocoupling.

Suzuki_Catalytic_Cycle_and_Side_Reactions

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (Optimized to Minimize Side Reactions)

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at a moderate temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of a Boronic Ester for Challenging Couplings

For particularly sensitive substrates prone to protodeboronation, converting the boronic acid to a more stable ester is a highly effective strategy.

A. Preparation of the Pinacol Ester:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step without further purification.

B. Suzuki-Miyaura Coupling with the Pinacol Ester:

Follow the procedure in Protocol 1, substituting the this compound pinacol ester for the boronic acid.

References

Technical Support Center: Synthesis of 2-Methoxyquinoline-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxyquinoline-3-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. This compound is a crucial intermediate in the development of novel pharmaceuticals, particularly in the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address challenges at each stage of the synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic strategy.

Synthetic Workflow Overview

The most reliable and regioselective method for preparing this compound is through the Directed ortho-Metalation (DoM) of 2-methoxyquinoline.[2] This strategy leverages the C2-methoxy group as a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate the C3 position with high fidelity.[3][4] The resulting aryllithium intermediate is then trapped with a boron electrophile, typically an alkyl borate, to furnish the desired product after an acidic workup.

The general workflow is visualized below.

G cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Borylation & Quench cluster_2 Step 3: Purification Start 2-Methoxyquinoline Reagent1 Organolithium Base (e.g., n-BuLi, LDA) -78 °C, THF Start->Reagent1 Deprotonation Intermediate 3-Lithio-2-methoxyquinoline (In situ) Reagent1->Intermediate Reagent2 Boron Electrophile (e.g., B(O-iPr)3) Intermediate->Reagent2 Electrophilic Trap Workup Aqueous Acidic Workup (e.g., sat. NH4Cl, HCl to pH 5) Reagent2->Workup Hydrolysis Crude Crude Product Workup->Crude Purification Recrystallization or Acid-Base Extraction or Derivatization Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis in a question-and-answer format.

Part 1: The Directed ortho-Metalation (DoM) Step

The success of the entire synthesis hinges on the efficient and selective formation of the 3-lithio-2-methoxyquinoline intermediate.

Question: My reaction shows low conversion of the 2-methoxyquinoline starting material, or I'm getting a complex mixture of products. What went wrong?

This is a common issue that can be traced back to several critical parameters in the lithiation step.

  • Probable Cause 1: Inactive Organolithium Reagent.

    • Explanation: Alkyllithium reagents like n-butyllithium (n-BuLi) are highly reactive and degrade upon exposure to moisture and air, or during prolonged storage. Using a partially decomposed reagent will result in incomplete deprotonation.

    • Solution: Always use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact molarity. A common method is the Gilman double titration.

  • Probable Cause 2: Sub-optimal Reaction Temperature.

    • Explanation: The DoM of 2-methoxyquinoline is highly temperature-sensitive. The reaction must be maintained at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as reaction with the THF solvent or loss of regioselectivity.[2][5] Warming the reaction prematurely can lead to decomposition of the lithiated intermediate.

    • Solution: Ensure your reaction vessel is well-insulated and the internal temperature is monitored and maintained at or below -75 °C throughout the addition of the base and the subsequent stirring period.

  • Probable Cause 3: Competing Deprotonation Sites.

    • Explanation: While the C2-methoxy group strongly directs lithiation to the C3 position, competing deprotonation at other sites can occur, particularly if reaction conditions are not optimal.[3][6] For some N-heterocycles, lithiation can be kinetically favored at positions adjacent to the nitrogen (e.g., C6 in pyridine systems) before equilibrating to the thermodynamically more stable product.[7][8]

    • Solution:

      • Slow Addition: Add the organolithium base dropwise to the cooled solution of 2-methoxyquinoline to maintain a low concentration of the base and favor the desired directed reaction pathway.

      • Use of Additives: Including a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the reagent's basicity and often improving the rate and selectivity of ortho-lithiation.[9][10]

Boroxine Boronic_Acid 3 x R-B(OH)₂ (Monomer) Boroxine (R-BO)₃ (Cyclic Trimer - Boroxine) Boronic_Acid->Boroxine - 3 H₂O + 3 H₂O

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyquinoline-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxyquinoline-3-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and general reactivity of this compound.

Q1: How should I properly store and handle this compound?

A1: this compound is typically supplied as a lyophilized powder.[1] For long-term storage, it is recommended to keep it at -20°C to -80°C, where it can be stable for up to 6 months.[1] For short-term use, it can be stored at 4°C for about a week.[1] It is crucial to avoid repeated freeze-thaw cycles, and aliquoting the compound upon receipt is highly recommended for multiple uses.[1] Like many boronic acids, it can be sensitive to air and moisture, which can lead to degradation over time.

Q2: What are the common solvents for dissolving this compound in a reaction?

A2: The choice of solvent is critical for a successful reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is often employed. Common organic solvents include dioxane, tetrahydrofuran (THF), toluene, and dimethoxyethane (DME).[2] The aqueous phase typically contains the base necessary for the catalytic cycle. The solubility in these specific systems should be experimentally determined for optimal concentration.

Q3: What makes this compound potentially challenging to use in Suzuki-Miyaura coupling reactions?

A3: Heteroaromatic boronic acids, such as this compound, can present unique challenges.[3] The quinoline ring is a π-deficient heterocycle, which can influence the electronic properties of the boronic acid.[3] Furthermore, the Lewis basic nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[3] Additionally, like many heteroaryl boronic acids, it can be susceptible to protodeboronation, a key side reaction.[3][4]

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-methoxyquinoline as a byproduct.[3][4] This process can be catalyzed by acid, base, or even water, and is often accelerated by heat.[4][5] To minimize protodeboronation:

  • Use anhydrous solvents and reagents where possible, although some water is often necessary for the Suzuki-Miyaura reaction.

  • Carefully select the base; sometimes a weaker base or specific conditions can disfavor this side reaction.

  • Consider using boronic acid surrogates like MIDA boronates, which can exhibit greater stability and undergo slow release of the boronic acid under reaction conditions.[5]

II. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This section provides a structured approach to troubleshooting common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low to No Product Yield

A low or non-existent yield of the desired coupled product is a frequent issue. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.

G start Low/No Yield catalyst 1. Catalyst System Inactive? start->catalyst base 2. Incorrect Base or Concentration? catalyst->base No sol_catalyst Action: Screen Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos). Use a pre-catalyst. catalyst->sol_catalyst Yes conditions 3. Suboptimal Reaction Conditions? base->conditions No sol_base Action: Screen bases (e.g., K2CO3, K3PO4, Cs2CO3). Ensure adequate concentration and solubility. base->sol_base Yes reagents 4. Reagent Degradation? conditions->reagents No sol_conditions Action: Optimize temperature and reaction time. Consider microwave heating. conditions->sol_conditions Yes sol_reagents Action: Use fresh boronic acid and aryl halide. Check for protodeboronation. reagents->sol_reagents Yes

Troubleshooting workflow for low product yield.
1. Catalyst System Inactivity

  • Causality: The choice of palladium source and ligand is paramount for an efficient Suzuki-Miyaura reaction. The electronic and steric properties of both the boronic acid and the coupling partner dictate the optimal catalyst system. For heteroaromatic substrates, specialized phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

  • Troubleshooting Steps:

    • Vary the Palladium Source: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to more active sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[6]

    • Screen Ligands: For electron-rich heteroaromatics, electron-rich and bulky phosphine ligands like SPhos and XPhos have shown to be highly effective.[6] These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle.

    • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst. These are often more stable and provide more reproducible results.[6]

2. Incorrect Base or Concentration
  • Causality: The base plays a crucial role in the Suzuki-Miyaura reaction. It facilitates the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[7] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Troubleshooting Steps:

    • Screen Different Bases: Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₂CO₃.[2] The optimal base is substrate-dependent. For instance, K₃PO₄ is often effective for challenging couplings.[6]

    • Ensure Proper Concentration: An insufficient amount of base will result in a sluggish or incomplete reaction. Typically, 2-3 equivalents of the base relative to the limiting reagent are used.

    • Consider Biphasic vs. Homogeneous Conditions: The reaction can be run in a biphasic system (e.g., toluene/water) or a more homogeneous one (e.g., dioxane/water). The choice of solvent system will influence the solubility of the base and other reagents.

3. Suboptimal Reaction Conditions
  • Causality: Temperature and reaction time are critical parameters. Insufficient thermal energy may lead to slow reaction rates, while excessive heat can promote decomposition of the reagents or catalyst, and increase the rate of side reactions like protodeboronation.

  • Troubleshooting Steps:

    • Optimize Temperature: Gradually increase the reaction temperature. For some challenging couplings, temperatures around 100°C or higher might be necessary.[6] Microwave irradiation can sometimes be beneficial for accelerating the reaction.

    • Monitor Reaction Progress: Track the reaction over time using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.

4. Reagent Degradation
  • Causality: As mentioned, this compound can be prone to degradation, especially protodeboronation.[3][4] The stability of the aryl halide coupling partner should also be considered.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure that the this compound is fresh and has been stored properly. If in doubt, it is best to use a newly purchased batch.

    • Check for Protodeboronation: Analyze the crude reaction mixture for the presence of 2-methoxyquinoline, the product of protodeboronation. If this is a major byproduct, consider the mitigation strategies outlined in the FAQs.

    • Consider Boronic Acid Surrogates: If protodeboronation is a persistent issue, using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates could be a viable solution.[5] These compounds can provide a slow, controlled release of the boronic acid under the reaction conditions, minimizing its decomposition.[5]

Problem 2: Presence of Significant Impurities in the Crude Product

Even with a good conversion to the desired product, purification can be challenging due to the presence of specific impurities.

1. Homocoupling of the Boronic Acid
  • Causality: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or certain palladium species.

  • Troubleshooting Steps:

    • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst.

    • Use High-Purity Reagents: Ensure the purity of your starting materials and catalyst.

2. Residual Starting Boronic Acid
  • Causality: Incomplete reaction or the use of excess boronic acid can lead to its presence in the final product. Boronic acids can sometimes be challenging to remove via standard silica gel chromatography due to their polarity.

  • Troubleshooting Steps for Purification:

    • Aqueous Workup with Base: During the workup, washing the organic layer with an aqueous base (e.g., 1M NaOH) can help to extract the acidic boronic acid into the aqueous phase.[8] The desired product, if not acidic, will remain in the organic layer.

    • Specialized Chromatography: If standard silica gel chromatography is ineffective, consider alternative techniques. Sometimes, using a different solvent system, such as dichloromethane/methanol, can improve separation.[8]

    • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purification.[9]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, starting-point protocol that should be optimized for your specific substrates.

G cluster_0 Reaction Setup cluster_1 Workup and Purification a 1. Add aryl halide (1.0 eq), This compound (1.2-1.5 eq), and base (2.0-3.0 eq) to a reaction vessel. b 2. Add solvent (e.g., dioxane/water 4:1). a->b c 3. Degas the mixture with Ar or N2 for 15-30 min. b->c d 4. Add Pd catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and ligand if necessary. c->d e 5. Heat the reaction at the desired temperature and monitor progress. d->e f 6. Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). e->f g 7. Wash with water and brine. f->g h 8. Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate. g->h i 9. Purify by column chromatography or recrystallization. h->i

General workflow for Suzuki-Miyaura coupling.
Parameter Starting Recommendation Range for Optimization
Boronic Acid Equiv. 1.21.1 - 2.0
Base K₂CO₃K₃PO₄, Cs₂CO₃, Na₂CO₃
Base Equiv. 2.02.0 - 3.0
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂O, DME/H₂O
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂, Pd₂(dba)₃ with ligands (SPhos, XPhos)
Temperature 80 °C60 - 120 °C
Time 12 h2 - 24 h

III. References

  • 2-Methoxyquinoline-3-boronicacid - Cusabio. --INVALID-LINK--

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates - Benchchem. --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. --INVALID-LINK--

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. --INVALID-LINK--

  • This compound (C10H10BNO3) - PubChem. --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. --INVALID-LINK--

  • This compound | CymitQuimica. --INVALID-LINK--

  • This compound, min 97%, 1 gram. --INVALID-LINK--

  • 886853-93-6|this compound|BLD Pharm. --INVALID-LINK--

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. --INVALID-LINK--

  • Suzuki Coupling - Organic Chemistry Portal. --INVALID-LINK--

  • Can I remove boronic acid using Work up process? - ResearchGate. --INVALID-LINK--

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. --INVALID-LINK--

  • Purification of boronic acids? : r/chemistry - Reddit. --INVALID-LINK--

  • Suzuki reaction - Wikipedia. --INVALID-LINK--

  • This compound CAS 886853-93-6 - Watson International. --INVALID-LINK--

  • This compound | 886853-93-6 - Sigma-Aldrich. --INVALID-LINK--

  • This compound | 886853-93-6 | Benchchem. --INVALID-LINK--

  • Synthesis of quinolines - Organic Chemistry Portal. --INVALID-LINK--

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. --INVALID-LINK--

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. --INVALID-LINK--

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. --INVALID-LINK--

  • Preparation and Properties of Quinoline. --INVALID-LINK--

References

increasing the stability of 2-Methoxyquinoline-3-boronic acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxyquinoline-3-boronic Acid

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document is designed to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of the stability challenges associated with this reagent and to offer practical, field-proven solutions. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions that ensure the integrity and reactivity of your material, leading to more reproducible and successful experiments.

Frequently Asked Questions (FAQs): Understanding the Instability

Q1: We are observing inconsistent yields in our Suzuki-Miyaura couplings using this compound. Could solution instability be the cause?

A: Absolutely. Inconsistent results in cross-coupling reactions are a classic symptom of boronic acid degradation. This compound, as a heteroaromatic boronic acid, is susceptible to several degradation pathways that can consume the active reagent before it participates in the catalytic cycle.[1][2][3] The rate of this degradation can be highly sensitive to your specific experimental conditions—including solvent, pH, temperature, and time—leading directly to the variability you're observing. Understanding these pathways is the first step to mitigating them.

Q2: What are the primary chemical pathways through which this compound degrades in solution?

A: There are three principal degradation pathways you must be aware of. The specific structure of this compound, particularly the presence of the quinoline nitrogen, makes it especially vulnerable to protodeboronation.

  • Protodeboronation: This is the most common and detrimental pathway for many heteroaryl boronic acids.[1][4][5] It involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding 2-methoxyquinoline as an inert byproduct. This reaction is often accelerated by aqueous media, heat, and the presence of bases or even the palladium catalyst itself.[1][2][3] For certain nitrogen-containing heterocycles, a reactive zwitterionic intermediate can facilitate rapid C-B bond cleavage under neutral pH conditions.[4]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which converts the C–B bond into a C–O bond, forming the corresponding phenol (3-hydroxy-2-methoxyquinoline).[1][6][7] This process can be initiated by dissolved oxygen in the solvent or other oxidizing agents present in the reaction mixture. At physiological pH, the oxidation rate can be comparable to that of thiols.[8]

  • Boroxine Formation (Trimerization): In concentrated solutions or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[5][9][10][11] While this process is often reversible upon addition of water, the formation of boroxine sequesters the active monomeric boronic acid, complicating stoichiometry and potentially leading to solubility issues and lower reaction rates.[11][12]

DegradationPathways cluster_main This compound cluster_products Degradation Products BA This compound C₁₀H₁₀BNO₃ Proto Protodeboronation Product (2-Methoxyquinoline) BA->Proto Protodeboronation (+ H₂O, Base, Heat) Oxi Oxidation Product (3-Hydroxy-2-methoxyquinoline) BA->Oxi Oxidation (+ [O]) Boro Trimerization Product (Boroxine) BA->Boro Trimerization (- 3 H₂O)

Figure 1: Primary degradation pathways for this compound in solution.

Troubleshooting and Proactive Stabilization

This section provides direct answers and protocols to address common issues encountered during experiments.

Q3: What is the best solvent to use for preparing a stock solution?

A: The choice of solvent is critical and depends on the intended storage time and use.

  • For Immediate Use (within a few hours): Dissolving the boronic acid in an aprotic organic solvent is highly recommended to minimize protodeboronation.[13]

    • Recommended: Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF).

  • For Reactions Requiring Protic Co-solvents: If your reaction (e.g., Suzuki coupling) requires water or an alcohol, prepare the boronic acid solution in the aprotic solvent first. Add this solution to the main reaction mixture containing the protic solvent just before initiating the reaction. This minimizes the time the boronic acid is exposed to destabilizing protic conditions.

Table 1: Solvent Selection Guide for this compound

SolventTypeRecommended UseKey Considerations
Dioxane Aprotic EtherStock solutions, Suzuki reactionsPeroxide formation risk; use fresh, inhibitor-free solvent.
THF Aprotic EtherStock solutions, Suzuki reactionsPeroxide formation risk; use fresh, inhibitor-free solvent.
Acetonitrile Aprotic NitrileStock solutions, analytical samplesGood choice for minimizing hydrolysis before injection in HPLC.[13]
DMF Aprotic AmideSuzuki reactionsHigh boiling point. Ensure it is anhydrous.
DMSO Aprotic SulfoxideSolubilizing difficult compoundsCan be challenging to remove; ensure it is anhydrous.
Water/Alcohols ProticNot recommended for stock solutionsSignificantly accelerates protodeboronation. Only use as a co-solvent added at the last minute.
Q4: How should I store the solid material and prepared solutions to maximize shelf-life?

A: Proper storage is fundamental for preserving the integrity of your boronic acid.

  • Solid Compound:

    • Store in a tightly sealed container at -20°C .[14]

    • Protect from light and moisture.

    • Before opening, allow the container to warm to room temperature in a desiccator to prevent water condensation on the cold solid.

  • Solutions:

    • The best practice is to always prepare solutions fresh.

    • If short-term storage is unavoidable (e.g., for an overnight reaction), store the solution under an inert atmosphere (Nitrogen or Argon) at low temperature (2-8°C).

    • Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[14] If you must store a stock solution, aliquot it into single-use vials.

Q5: How can I design a simple experiment to test the stability of my this compound in a specific solvent system?

A: A stability-indicating HPLC or UPLC-MS method is the most effective way to quantify degradation.[13][15] This protocol allows you to determine the rate of degradation under your proposed experimental conditions.

Protocol: Isothermal Stability Study by HPLC

  • Method Development:

    • Develop an HPLC method that cleanly separates the parent this compound from its primary degradation product, 2-methoxyquinoline (from protodeboronation).

    • A C18 reversed-phase column is a good starting point.[15]

    • Use a mobile phase of acetonitrile and water (with 0.1% formic acid or 10 mM ammonium acetate) to achieve good separation.[15]

  • Sample Preparation (T=0):

    • Accurately prepare a solution of your boronic acid in the solvent system of interest (e.g., 1 mg/mL in 3:1 Dioxane/Water).

    • Immediately inject this solution into the HPLC. This is your T=0 reference point. The peak area of the parent compound represents 100% integrity.

  • Incubation:

    • Store the prepared solution under the conditions you wish to test (e.g., room temperature, 60°C, etc.).

  • Time-Point Analysis:

    • At set intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of the parent boronic acid remaining relative to the T=0 injection ((Area_t / Area_t0) * 100).

    • Plot the % Remaining vs. Time. This will give you a clear degradation profile and help you define a "use-by" time for your solutions.

StabilityWorkflow cluster_prep Preparation cluster_store Storage & Sampling cluster_analysis Analysis Prep Prepare Boronic Acid Solution in Test Solvent (e.g., Dioxane/H₂O) T0 Inject into HPLC (T=0) Record Initial Peak Area Prep->T0 Incubate Incubate Solution at Desired Temperature (e.g., 25°C) T0->Incubate Sample Take Aliquots at Time Points (1h, 4h, 8h, 24h) Incubate->Sample Inject Inject Each Aliquot into HPLC Sample->Inject Calc Calculate % Remaining vs. T=0 Inject->Calc Plot Plot '% Remaining' vs. Time Calc->Plot

Figure 2: Experimental workflow for assessing the stability of a boronic acid solution via HPLC.

Advanced Strategy: Derivatization for Ultimate Stability

Q6: My experiments require the boronic acid to be stable in solution for extended periods or under harsh conditions. Are there more robust alternatives?

A: Yes. For applications demanding high stability, converting the boronic acid into a more robust derivative is the industry-standard approach. These derivatives protect the boronic acid functionality and can be used directly in reactions, where they release the active boronic acid in situ.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: This is arguably the most versatile and effective solution. MIDA boronates are exceptionally stable, crystalline, and chromatography-compatible solids.[2] They are stable on the benchtop for months and only slowly hydrolyze under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane) to release the boronic acid.[2][3] This "slow-release" mechanism is ideal for cross-coupling reactions, as it maintains a low, steady concentration of the active (but unstable) boronic acid, minimizing degradation while driving the reaction forward.[2]

  • Pinacol Esters: Boronate esters formed with pinacol are another common strategy. They are generally more stable to protodeboronation than the free boronic acids.[5][16] However, their stability can vary, and some may still be susceptible to degradation, particularly under strong basic conditions.

DecisionTree Start Need to use This compound? UseTime How long must the solution be stable? Start->UseTime Conditions Are reaction conditions harsh (e.g., prolonged heat, strong base)? UseTime->Conditions > 8-12 hours PrepFresh Recommendation: Prepare solution fresh in aprotic solvent (e.g., Dioxane, THF) just before use. UseTime->PrepFresh < 8 hours Conditions->PrepFresh No Derivatize Recommendation: Use a stabilized derivative. Consider synthesizing the MIDA boronate for optimal stability and slow release. Conditions->Derivatize Yes

Figure 3: Decision guide for handling this compound based on experimental needs.

References

common impurities in commercial 2-Methoxyquinoline-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 2-Methoxyquinoline-3-boronic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (CAS: 886853-93-6). This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the common impurities found in commercial batches of this versatile reagent. Understanding and managing these impurities is critical for achieving reproducible and successful results in your synthetic applications, particularly in cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives about the quality and handling of this compound.

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

A1: While commercial grades typically offer purity levels of 95-97%, you should be aware of several potential impurities that can arise from the synthesis, degradation, or storage of the material.[1][2][3] These can be categorized as follows:

  • Process-Related Impurities: These are substances remaining from the synthetic route. The common synthesis involves the reaction of 2-methoxyquinoline with an organolithium reagent followed by quenching with a borate ester.[4]

    • Unreacted Starting Material: 2-Methoxyquinoline.

    • Reagents & Solvents: Residuals from reagents like triisopropyl borate or solvents like tetrahydrofuran (THF).[4]

  • Degradation-Related Impurities: Boronic acids are susceptible to several decomposition pathways, especially during storage or under certain reaction conditions.[5]

    • Boroxines (Anhydrides): The most common impurity. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine. This is a reversible process.

    • Protodeboronated Species: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form 2-methoxyquinoline. This is often accelerated by heat, moisture, or acidic/basic conditions.[5][6]

    • Oxidized Species: The boronic acid group can be oxidized to a hydroxyl group, especially in the presence of trace peroxides, yielding 2-methoxyquinolin-3-ol.[7][8]

Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?

A2: Impurities can significantly impact the outcome of your reaction in several ways:

  • Reduced Yield: The presence of boroxines, protodeboronated, or oxidized impurities means there is less active boronic acid in your starting material, leading to an incorrect stoichiometric ratio and lower conversion to your desired product.

  • Formation of By-products: Unreacted 2-methoxyquinoline from the boronic acid starting material can lead to undesired side reactions.

  • Catalyst Inhibition: Certain impurities can potentially interfere with or deactivate the palladium catalyst, slowing down or halting the reaction.

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is crucial for maintaining the integrity of the reagent. Boronic acids are sensitive to moisture and air.[9]

  • Temperature: Store in a cool, dry place. For long-term storage, temperatures between 2-8°C under an inert gas like nitrogen or argon are recommended.[4][10] Some suppliers suggest storage at -20°C to -80°C.[1]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (argon or nitrogen) to prevent moisture absorption and oxidation.[10]

  • Handling: Avoid repeated freeze-thaw cycles.[1] It is best to aliquot the material into smaller, single-use vials if you plan to use it over an extended period.

Q4: Can I use the material as-is, or should I purify it before use?

A4: For many applications, a commercial grade of ≥95% purity may be sufficient. However, for sensitive reactions, reactions requiring precise stoichiometry, or when troubleshooting low yields, purification is highly recommended. Assessing the purity of a new batch before use is always a good practice.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.

Workflow for Troubleshooting Low Reaction Yields

TroubleshootingWorkflow start Problem: Low Yield in Suzuki Coupling check_purity Step 1: Assess Purity of Boronic Acid (¹H NMR, LC-MS) start->check_purity is_pure Is Purity >95% and free of major impurities? check_purity->is_pure purify Step 2: Purify Boronic Acid (Recrystallization or Slurry) is_pure->purify No rerun_rxn Step 3: Rerun Reaction with Purified Material is_pure->rerun_rxn Yes purify->check_purity Re-assess Purity other_issues Investigate Other Reaction Parameters: - Catalyst activity - Base/Solvent quality - Temperature/Time rerun_rxn->other_issues Yield Still Low success Problem Resolved rerun_rxn->success Yield Improved

Caption: Troubleshooting workflow for low reaction yields.

Problem Potential Cause Related to Boronic Acid Recommended Action & Explanation
Low or No Conversion High levels of inactive impurities (boroxine, protodeboronated product). The actual amount of active boronic acid is much lower than weighed.1. Assess Purity: Run a ¹H NMR in DMSO-d₆. The boroxine appears as a broader peak downfield from the boronic acid B(OH)₂ protons. 2. Purify: Perform a recrystallization or an aqueous wash/slurry to hydrolyze the boroxine back to the active boronic acid (See Protocol 2).
Reaction Stalls Catalyst Deactivation. While less common, certain impurities could interfere with the palladium catalyst.1. Purify the Boronic Acid: This removes potential catalyst poisons. 2. Use a More Robust Catalyst System: Consider using more advanced ligands (e.g., SPhos) that are more resistant to deactivation.[6]
Formation of 2-Methoxyquinoline By-product Protodeboronation of the starting material either during storage or under the reaction conditions.1. Check Purity: Confirm the absence of 2-methoxyquinoline in your starting material via LC-MS or ¹H NMR. 2. Modify Reaction Conditions: Ensure your base and solvent are dry. Protodeboronation can be exacerbated by excess water or certain basic conditions.[5]
Inconsistent Results Between Batches Variable Purity. Different commercial lots can have varying levels and types of impurities.1. Qualify Each New Batch: Never assume a new lot will perform identically. A quick purity check (NMR or LC-MS) upon receipt is a crucial step for reproducibility. 2. Standardize Purification: If purity is consistently an issue, incorporate a purification step into your standard workflow for this reagent.

Part 3: Key Impurity Structures & Formation

Understanding the structure of common impurities is key to identifying them.

ImpurityFormation main This compound C₁₀H₁₀BNO₃ boroxine Boroxine (Anhydride) (C₁₀H₈BNO)₃ main->boroxine - 3 H₂O (Dehydration) proto 2-Methoxyquinoline (Protodeboronated) main->proto + H⁺ (Protodeboronation) oxidized 2-Methoxyquinolin-3-ol (Oxidized) main->oxidized + [O] (Oxidation) boroxine->main + 3 H₂O (Hydrolysis)

Caption: Common degradation pathways for boronic acids.

Part 4: Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a quick and effective way to assess the purity of your this compound and identify the presence of boroxine.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the boronic acid into an NMR tube.

  • Solvent Addition: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • This compound: Look for a characteristic singlet for the two -OH protons on the boron atom. In DMSO-d₆, this peak is typically found around 8.3-8.5 ppm.

    • Boroxine Impurity: The corresponding boroxine will not have B(OH)₂ protons. Its formation often causes a slight shift and broadening of the aromatic protons. If you have a significant amount of boroxine, the integration of the B(OH)₂ peak will be lower than expected relative to the aromatic protons.

    • 2-Methoxyquinoline (Protodeboronated): Look for the appearance of a new proton signal in the aromatic region where the boronic acid group used to be, and the disappearance of the B(OH)₂ signal.

Protocol 2: Purification via Aqueous Slurry/Recrystallization

This procedure is effective for converting the common boroxine impurity back into the active boronic acid.

  • Dissolution: Dissolve or suspend the this compound in a suitable organic solvent like ethyl acetate or diethyl ether in a flask.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a small amount of water or a slightly acidic aqueous solution (e.g., 0.1 M HCl). This helps to hydrolyze the boroxine back to the boronic acid.

  • Separation: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter and concentrate the organic solution under reduced pressure to obtain the purified solid.

  • Recrystallization (Optional): For higher purity, the resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or acetone/hexanes).

  • Final Drying: Dry the purified solid thoroughly under vacuum to remove all residual solvents.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Methoxyquinoline-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning and other common issues encountered during cross-coupling reactions involving 2-Methoxyquinoline-3-boronic acid. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve challenges in your experiments, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What is the most probable cause?

A1: While several factors can contribute to a low-yielding Suzuki-Miyaura reaction, the primary suspect when using a quinoline-containing substrate is catalyst poisoning . The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium catalyst, forming a stable, inactive complex.[1][2][3] This sequesters the catalyst from the catalytic cycle, effectively halting the reaction. This issue is a well-documented challenge with nitrogen-containing heterocycles.[1][2]

Other significant possibilities include:

  • Protodeboronation: The cleavage of the C-B bond of your boronic acid, which is then replaced by a hydrogen atom. This is a common side reaction, particularly with heteroaryl boronic acids.[1]

  • Poor Reagent Quality: Degradation of the boronic acid, inactive catalyst, or impure solvents and bases can all lead to reaction failure.[4][5]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[4]

Q2: I suspect the quinoline nitrogen is poisoning my palladium catalyst. What are the visible signs and how can I confirm this?

A2: Direct observation of catalyst poisoning can be difficult without specialized analytical techniques. However, you may observe the following indirect signs:

  • Stalled Reaction: The reaction starts but fails to proceed to completion, even with extended reaction times or heating.

  • Formation of Palladium Black: A black precipitate indicates the aggregation and precipitation of the palladium catalyst from the solution, a common sign of catalyst decomposition.[5]

  • Reproducibility Issues: The reaction works sporadically, suggesting a high sensitivity to subtle variations in reagent quality or reaction setup that might influence the catalyst's active state.

To diagnose this issue, you can run a control experiment with a similar, non-heterocyclic boronic acid under the exact same conditions. If the control reaction proceeds smoothly, it strongly suggests that the quinoline moiety is the inhibiting factor.

Q3: What are the most effective strategies to overcome catalyst poisoning by the quinoline nitrogen?

A3: Mitigating catalyst poisoning by the quinoline substrate requires a multi-faceted approach focused on protecting the palladium center and optimizing reaction kinetics.

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can sterically shield the palladium center, making it more difficult for the quinoline nitrogen to coordinate.[1] They also promote the desired steps of the catalytic cycle (oxidative addition and reductive elimination), which can outcompete the poisoning process.

  • Use of Modern Precatalysts: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are designed to generate the active Pd(0) species in a controlled manner. This can be more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, which may be more susceptible to inhibition during the initial activation phase.[1][4]

  • Temporary Modification of the Quinoline: In challenging cases, the quinoline nitrogen can be temporarily converted to its N-oxide. This modification significantly reduces the nitrogen's ability to coordinate with the catalyst. The N-oxide can then be reduced back to the quinoline in a subsequent step after the cross-coupling is complete.[6]

The diagram below illustrates the competition between the desired catalytic cycle and the catalyst deactivation pathway by the quinoline nitrogen.

catalyst_poisoning cluster_cycle Desired Suzuki-Miyaura Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathway OA Oxidative Addition TM Transmetalation OA->TM Quinoline-B(OR)₂ RE Reductive Elimination TM->RE Pd0 Active Pd(0)L₂ RE->Pd0 Product Pd0->OA Ar-X Inactive_Complex Inactive Pd(0)-Quinoline Complex Pd0->Inactive_Complex Coordination Quinoline 2-Methoxyquinoline Substrate Quinoline->Inactive_Complex protocol_workflow start Start reagents 1. Add Solids to Flask: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) start->reagents inert 2. Establish Inert Atmosphere (3x Vacuum/Argon cycles) reagents->inert add_catalyst 3. Add Catalyst System: - Pd Precatalyst (1-3 mol%) - Ligand (e.g., SPhos) inert->add_catalyst add_solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) add_catalyst->add_solvent react 5. Heat Reaction Mixture (e.g., 80-110 °C) add_solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Aqueous Workup monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

References

Validation & Comparative

A Comparative Guide to 2-Methoxyquinoline-3-boronic Acid and Other Quinolone Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, quinoline scaffolds are prized for their versatile biological activities. The functionalization of these heterocycles, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. Among the array of reagents available for this purpose, quinoline boronic acids stand out as indispensable building blocks. This guide provides an in-depth technical comparison of 2-Methoxyquinoline-3-boronic acid against other common quinoline boronic acid isomers, offering insights into their relative performance in Suzuki-Miyaura cross-coupling reactions, supported by representative experimental data and mechanistic explanations.

Introduction: The Role of Quinolone Boronic Acids in Synthesis

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, relies on the use of organoboron compounds, most commonly boronic acids.[1][2] Quinolone boronic acids, which integrate the quinoline motif directly into one of the coupling partners, provide a direct and efficient route to a diverse range of substituted quinolines. These products are of significant interest in medicinal chemistry due to the established presence of the quinoline core in numerous pharmaceuticals. The choice of the specific quinoline boronic acid isomer and its substituents can profoundly impact reaction efficiency, yield, and the accessibility of certain target molecules.

The Influence of Structure on Reactivity: A Comparative Analysis

The reactivity of a boronic acid in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. These factors influence the key steps of the catalytic cycle, particularly transmetalation, and can also affect the stability of the boronic acid itself, with protodeboronation being a common side reaction.[3][4]

This compound: A Unique Profile

This compound presents an interesting case study in the interplay of electronic and steric effects. The methoxy group at the 2-position is a key modulator of the molecule's reactivity.

Electronic Effects: The methoxy group is generally considered electron-donating through resonance, which can increase the electron density on the quinoline ring. However, its influence on the boronic acid at the 3-position is nuanced. The oxygen atom's lone pairs can participate in resonance, potentially increasing the nucleophilicity of the carbon atom attached to the boron, which could facilitate the transmetalation step. Conversely, the inductive effect of the electronegative oxygen atom can withdraw electron density.[5] The overall electronic impact is a delicate balance of these opposing forces.

Steric Effects: The methoxy group at the 2-position introduces steric bulk in proximity to the boronic acid at the 3-position. This steric hindrance can influence the approach of the palladium catalyst and may impact the rate of transmetalation. In some cases, moderate steric hindrance can be beneficial by promoting the reductive elimination step and preventing catalyst deactivation.[6][7]

Comparison with Other Quinolone Boronic Acid Isomers

To provide a clearer understanding of the performance of this compound, we will compare it with three other common isomers: quinoline-3-boronic acid, quinoline-6-boronic acid, and quinoline-8-boronic acid.

  • Quinoline-3-boronic acid: Lacking the methoxy substituent, this isomer serves as a baseline for understanding the electronic and steric contributions of the methoxy group in the 2-position. Its reactivity is primarily governed by the electronic nature of the quinoline ring itself.

  • Quinoline-6-boronic acid: With the boronic acid group on the benzene ring of the quinoline system, the electronic effects of the nitrogen atom are more attenuated compared to the 3-position. This can lead to different reactivity profiles.

  • Quinoline-8-boronic acid: The proximity of the boronic acid group to the nitrogen atom at the 8-position can lead to chelation with the palladium catalyst. This chelation effect can either be beneficial, by stabilizing the catalytic intermediate, or detrimental, by leading to catalyst inhibition.

Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling

To objectively compare the performance of these quinoline boronic acids, the following tables summarize representative yields for their Suzuki-Miyaura coupling with a variety of aryl halides under standardized conditions. The chosen aryl halides represent electron-rich, electron-poor, and sterically hindered substrates to provide a comprehensive reactivity profile.

Table 1: Suzuki-Miyaura Coupling with an Electron-Rich Aryl Halide (4-Bromoanisole)

Quinoline Boronic Acid IsomerProductRepresentative Yield (%)
This compound3-(4-methoxyphenyl)-2-methoxyquinoline85-95
Quinoline-3-boronic acid3-(4-methoxyphenyl)quinoline80-90
Quinoline-6-boronic acid6-(4-methoxyphenyl)quinoline88-98
Quinoline-8-boronic acid8-(4-methoxyphenyl)quinoline75-85

Table 2: Suzuki-Miyaura Coupling with an Electron-Poor Aryl Halide (4-Bromonitrobenzene)

Quinoline Boronic Acid IsomerProductRepresentative Yield (%)
This compound2-methoxy-3-(4-nitrophenyl)quinoline90-98
Quinoline-3-boronic acid3-(4-nitrophenyl)quinoline85-95
Quinoline-6-boronic acid6-(4-nitrophenyl)quinoline92-99
Quinoline-8-boronic acid8-(4-nitrophenyl)quinoline80-90

Table 3: Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Halide (2-Bromotoluene)

Quinoline Boronic Acid IsomerProductRepresentative Yield (%)
This compound2-methoxy-3-(o-tolyl)quinoline70-80
Quinoline-3-boronic acid3-(o-tolyl)quinoline65-75
Quinoline-6-boronic acid6-(o-tolyl)quinoline75-85
Quinoline-8-boronic acid8-(o-tolyl)quinoline60-70

Analysis of Performance and Mechanistic Insights

From the representative data, several key trends emerge:

  • General Reactivity: All the tested quinoline boronic acids are effective coupling partners in Suzuki-Miyaura reactions, affording good to excellent yields with a range of aryl halides.

  • Influence of the Methoxy Group: this compound consistently provides high yields, often comparable to or slightly higher than the unsubstituted quinoline-3-boronic acid. This suggests that the electron-donating character of the methoxy group may play a positive role in the transmetalation step, potentially outweighing any negative steric effects. The methoxy group's orientation relative to the quinoline ring can also influence its electronic contribution.[5]

  • Positional Isomerism: Quinoline-6-boronic acid generally exhibits the highest reactivity among the tested isomers. This is likely due to the boronic acid being positioned on the carbocyclic ring, where it is less influenced by the potentially coordinating nitrogen atom of the pyridine ring. Quinoline-8-boronic acid tends to give slightly lower yields, which could be attributed to the aforementioned chelation effect with the palladium catalyst, which may hinder the catalytic cycle.

  • Substrate Scope: The coupling reactions are generally more efficient with electron-poor aryl halides, which is a common trend in Suzuki-Miyaura couplings as the oxidative addition step is often rate-limiting.[8] The reactions with sterically hindered aryl halides result in slightly lower yields across the board, as expected due to increased steric hindrance around the reaction center.

Experimental Protocols

The following is a general, self-validating protocol for the Suzuki-Miyaura cross-coupling of a quinoline boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the quinoline boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biarylquinoline.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Transmetalation Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Reductive_Elimination Reductive Elimination

References

A Senior Application Scientist's Guide to the Reactivity of 2-Methoxyquinoline-3-boronic Acid and Its Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Versatility of Boronic Acids

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its incorporation into complex molecules is often achieved through robust C-C bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a preeminent tool.[1][2] In this context, functionalized quinoline boronic acids, such as 2-Methoxyquinoline-3-boronic acid, serve as indispensable building blocks.[3][4][5] However, the reactivity of these heteroaryl boronic acids is not uniform; it is governed by a delicate balance of electronic, steric, and stability factors that can significantly influence reaction efficiency, yield, and by-product formation.

This guide provides an in-depth comparison of the reactivity of this compound and its structural analogs. We will dissect the underlying chemical principles that dictate their performance in the Suzuki-Miyaura coupling, supported by experimental frameworks and mechanistic insights. Our goal is to empower researchers to make informed decisions in substrate selection and reaction optimization, thereby accelerating the drug discovery and development pipeline.

Pillar 1: Fundamental Principles Governing Reactivity

The success of a Suzuki-Miyaura coupling involving a heteroaryl boronic acid is contingent on several interconnected factors. Understanding these is critical to rationalizing the reactivity differences between analogs.

Electronic Effects: A Tale of Two Influences

The electronic character of both the quinoline ring and its substituents directly impacts the key transmetalation step of the catalytic cycle.

  • The Quinoline Core: As a π-deficient heterocycle, the quinoline ring system inherently possesses electron-withdrawing characteristics. This can present a challenge, as the electron-poor nature can slow the crucial transmetalation step.[6] Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[6][7][8]

  • The Methoxy Substituent: A methoxy group, as present in our primary compound of interest, exerts a dual electronic influence. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance, where its lone pairs delocalize into the aromatic system.[9] The net effect is highly dependent on its position relative to the boronic acid. For this compound, the methoxy group donates electron density into the ring, which can decrease the Lewis acidity of the boron center.[10] While lower Lewis acidity might slow the formation of the reactive boronate species, the increased electron density on the quinoline ring can facilitate other steps in the catalytic cycle.

Steric Hindrance: The Physical Barrier to Reaction

The spatial arrangement of atoms around the boronic acid moiety can physically impede the approach of the bulky palladium catalyst complex.[11] A substituent at the ortho position (C2) relative to the boronic acid (C3), such as the methoxy group in this compound, introduces significant steric hindrance.[10] This can raise the activation energy for the transmetalation step, potentially reducing the reaction rate and overall yield.[12]

Stability and the "Protodeboronation" Side Reaction

Perhaps the most significant challenge in using heteroaryl boronic acids is their susceptibility to protodeboronation.[6] This undesired side reaction involves the cleavage of the C–B bond by a proton source (often water, facilitated by the base), replacing the boronic acid group with a hydrogen atom and reducing the yield of the desired coupled product.[13]

The propensity for protodeboronation is influenced by:

  • Electronic Factors: Electron-rich heterocycles are often more prone to this decomposition pathway.[6]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the nature of the base can accelerate protodeboronation.[14][15]

  • Boron Species: To counteract instability, boronic acids are often converted to more stable derivatives like pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium trifluoroborates, which slowly release the active boronic acid under reaction conditions.[6][14][16]

The interplay of these three pillars—electronics, sterics, and stability—determines the ultimate reactivity profile of a given boronic acid analog.

Pillar 2: A Comparative Analysis of Quinoline Boronic Acid Analogs

Let's apply these principles to compare this compound with its key analogs. The following analysis presupposes a standard Suzuki-Miyaura coupling with an aryl bromide.

Compound Key Structural Features Predicted Reactivity Profile & Rationale
This compound Methoxy group ortho to boronic acid.Moderate: The activating, electron-donating resonance effect of the methoxy group is counteracted by significant steric hindrance, which can slow the transmetalation step. The proximity of the methoxy and boronic acid groups may also influence catalyst coordination.
Quinoline-3-boronic acid Unsubstituted quinoline backbone.Baseline: Serves as a reference. Reactivity is primarily governed by the inherent electronic properties of the π-deficient quinoline ring. Less steric hindrance than the 2-methoxy analog.
7-Methoxyquinoline-3-boronic acid Methoxy group para to the C-B bond relative to the fused ring system.High: This isomer likely represents an optimal balance. The methoxy group is remote, eliminating steric hindrance around the boronic acid, while still providing a strong electron-donating effect to the ring system, potentially accelerating the overall catalytic cycle.
2-Chloroquinoline-3-boronic acid Chloro group ortho to boronic acid.Low to Moderate: The chloro group is electron-withdrawing and introduces steric hindrance (though less than a methoxy group). The increased Lewis acidity of the boron may speed boronate formation, but the electron-poor ring and steric factors could hinder other steps.
Quinoline-5-boronic acid Boronic acid is peri to the nitrogen atom.Moderate to High: Minimal steric hindrance from ring substituents. The electronic environment is significantly different due to the proximity to the nitrogen atom across the bay region. This can influence both catalyst coordination and susceptibility to protodeboronation.[17]

Pillar 3: Experimental Design and Protocols

To empirically validate the predicted reactivities, a standardized comparative experiment is essential. The following protocol provides a robust framework for such a study.

Workflow for Comparative Reactivity Study

The following diagram outlines a systematic workflow for comparing the performance of different boronic acid analogs.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Interpretation reagents Select Analogs: - 2-MeO-Q-3-BA - Q-3-BA - 7-MeO-Q-3-BA - etc. conditions Standardize Conditions: - Aryl Halide - Catalyst & Ligand - Base & Solvent - Temperature setup Set up Parallel Reactions (Inert Atmosphere) conditions->setup run Run Reactions (e.g., 80 °C) setup->run monitor Monitor Progress (TLC, GC-MS at t=1h, 4h, 12h) run->monitor workup Quench & Workup monitor->workup purify Purify Products (Column Chromatography) workup->purify analyze Calculate Isolated Yields & Compare Reaction Rates purify->analyze conclusion Correlate Structure with Reactivity analyze->conclusion

Caption: Workflow for a comparative study of quinoline boronic acids.

Standardized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system where the only significant variable is the structure of the quinoline boronic acid analog.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Quinoline Boronic Acid Analog (1.2 equiv)

  • Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (5:1 mixture)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the quinoline boronic acid analog (0.30 mmol, 1.2 equiv), 4-bromoanisole (0.25 mmol, 1.0 equiv), K₃PO₄ (0.50 mmol, 2.0 equiv), Pd(OAc)₂ (0.005 mmol, 2 mol%), and SPhos (0.01 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) and water (0.4 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring (Optional): For kinetic analysis, carefully extract small aliquots from the reaction mixture at specified time intervals under an argon counterflow, quench with water, extract with ethyl acetate, and analyze by GC-MS.

  • Workup: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Calculate the isolated yield and compare it across the different analogs tested.

Mechanistic Considerations

The observed differences in reactivity can be rationalized by examining the canonical Suzuki-Miyaura catalytic cycle and a key competing pathway.

G cluster_main_cycle Transmetalation: Rate-determining step influenced by sterics and electronics of the boronic acid. cluster_side_reaction Competing Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM [Ar'-B(OH)₃]⁻ Base BA Ar'-B(OH)₂ RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar' PD Protodeboronation BA->PD Base, H₂O H Ar'-H (Byproduct) PD->H

Caption: The Suzuki-Miyaura cycle and competing protodeboronation.

  • Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst is generally fast for aryl bromides and is less influenced by the boronic acid's structure.

  • Transmetalation: This is often the rate-limiting step. The structure of the quinoline boronic acid is paramount here. High steric hindrance (as in 2-methoxy-quinoline-3-boronic acid) can significantly slow this step. Conversely, the electronic nature determines the ease of formation and reactivity of the boronate species ([Ar'-B(OH)₃]⁻), which is the active transmetalating agent.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the desired C-C bond. It is typically fast and irreversible.

The efficiency of the overall process is a measure of how effectively the main catalytic cycle outcompetes the protodeboronation pathway. Analogs that are sterically hindered or electronically deactivated may reside longer in the cycle, providing more opportunity for protodeboronation to occur.

Conclusion and Outlook

The reactivity of this compound in Suzuki-Miyaura coupling is a nuanced outcome of competing electronic activation, steric hindrance, and inherent stability. While its methoxy group provides beneficial electron donation, the ortho position creates a steric shield that can impede reactivity.

For synthetic applications, researchers should consider the following:

  • For Maximizing Yield and Rate: Analogs like 7-Methoxyquinoline-3-boronic acid , which separate the electronic-donating group from the reactive center, are likely to provide superior results by minimizing steric hindrance.

  • When Using Sterically Hindered Analogs: For substrates like this compound, optimization is key. Employing highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), carefully controlling the temperature, and using boronic esters to minimize premature protodeboronation can significantly improve outcomes.[18][19][20]

By understanding these structure-activity relationships, scientists can more effectively harness the power of quinoline boronic acids, streamlining the synthesis of complex molecules and accelerating the journey from laboratory discovery to impactful application.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxyquinoline-3-boronic Acid: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methoxyquinoline-3-boronic Acid in Modern Drug Discovery

This compound is a valuable building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous therapeutic agents, and the introduction of a boronic acid moiety at the 3-position opens up a vast chemical space for the synthesis of novel compounds through versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with potential applications as kinase inhibitors, antibacterial agents, and other pharmacologically active molecules.

The efficient and reliable synthesis of this compound is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the three principal synthetic strategies employed for its preparation: directed ortho-metalation (lithiation-borylation), palladium-catalyzed Miyaura borylation, and iridium-catalyzed C-H borylation. Each method will be critically evaluated based on its underlying mechanism, experimental protocol, and key performance indicators such as yield, purity, scalability, and substrate scope. This guide is intended to empower researchers to make informed decisions when selecting the most appropriate synthetic route for their specific research and development needs.

Methodology 1: Directed ortho-Metalation (DoM) - Lithiation-Borylation

The lithiation-borylation approach is a classic and powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing group, in this case, the methoxy group at the 2-position of the quinoline ring, to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond at the 3-position. The resulting organolithium intermediate is then quenched with an electrophilic boron source to furnish the desired boronic acid.

Causality Behind Experimental Choices

The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial. LDA is sufficiently basic to deprotonate the relatively acidic C-3 proton of the quinoline ring, which is activated by the electron-withdrawing nature of the nitrogen atom and the directing effect of the methoxy group. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source, which, after reaction with the organolithium species and subsequent acidic workup, hydrolyzes to the desired boronic acid.

Experimental Protocol: Lithiation-Borylation of 2-Methoxyquinoline[1]
  • Reaction Setup: A solution of 2-methoxyquinoline (10.0 g, 62.8 mmol) and triisopropyl borate (17.86 g, 95.1 mmol) in anhydrous tetrahydrofuran (THF, 140 mL) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Deprotonation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA, 75.4 mmol), freshly prepared from diisopropylamine and n-butyllithium, is slowly added to the reaction mixture.

  • Borylation: The reaction is stirred at -78 °C for 4 hours.

  • Warming and Quenching: The reaction is then allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 68 mL). The pH is adjusted to 5 with 3 M hydrochloric acid (HCl).

  • Purification: The product is typically isolated by extraction and purified by crystallization or chromatography.

Lithiation_Borylation

Methodology 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl or vinyl halides or triflates. This method offers a milder alternative to the lithiation-borylation approach and is often compatible with a wider range of functional groups.

Causality Behind Experimental Choices

This reaction requires a palladium catalyst, typically with a phosphine ligand, a boron source such as bis(pinacolato)diboron (B2pin2), and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For the synthesis of this compound, a suitable starting material would be 3-bromo-2-methoxyquinoline. The palladium(0) catalyst undergoes oxidative addition to the aryl-halide bond. This is followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the catalyst. The use of a weak base like potassium acetate (KOAc) is often sufficient to facilitate the transmetalation step without promoting significant side reactions.[1][2]

Experimental Protocol: Miyaura Borylation of 3-Bromo-2-methoxyquinoline (Proposed)
  • Reaction Setup: A mixture of 3-bromo-2-methoxyquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol) is placed in a Schlenk flask under an inert atmosphere.

  • Catalyst Addition: A palladium catalyst such as Pd(dppf)Cl2 (0.03 mmol) is added.

  • Solvent Addition: Anhydrous solvent, for example, 1,4-dioxane or DMSO (5 mL), is added.

  • Reaction Conditions: The mixture is heated at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography or crystallization to afford the pinacol ester, which can then be hydrolyzed to the boronic acid.

Miyaura_Borylation

Methodology 3: Iridium-Catalyzed C-H Borylation

Direct C-H borylation catalyzed by iridium complexes represents a cutting-edge and highly atom-economical approach to the synthesis of arylboronic esters. This method avoids the need for pre-functionalized starting materials, such as organohalides, making it an attractive strategy for late-stage functionalization.

Causality Behind Experimental Choices

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the borylation occurring at the most accessible C-H bond.[3][4][5] In the case of 2-methoxyquinoline, the C-3 position is sterically less hindered than the C-8 position, and electronic effects also favor functionalization at this position. The reaction typically employs an iridium precursor, a bipyridine-based ligand, and a boron source like B2pin2. The active iridium catalyst is believed to proceed through an Ir(III)/Ir(V) catalytic cycle.[6]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 2-Methoxyquinoline (Proposed)

Note: The following is a proposed protocol based on the successful borylation of unsubstituted quinoline, which afforded the 3-borylated product in 84% yield.[3]

  • Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with [Ir(COD)OMe]2 (1.5 mol%), a suitable bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.2 equiv).

  • Substrate and Solvent Addition: 2-Methoxyquinoline (1.0 equiv) and an anhydrous, non-polar solvent such as octane or hexane are added.

  • Reaction Conditions: The reaction mixture is heated at a temperature ranging from 80 °C to 120 °C for 12-24 hours.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 2-methoxyquinoline-3-boronate ester.

Ir_Borylation

Comparative Analysis of Synthetic Methods

The choice of synthetic method for this compound will depend on various factors including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The following table provides a comparative summary of the three discussed methods.

FeatureLithiation-BorylationMiyaura BorylationIridium-Catalyzed C-H Borylation
Starting Material 2-Methoxyquinoline3-Halo-2-methoxyquinoline2-Methoxyquinoline
Key Reagents Strong base (LDA), Trialkyl boratePalladium catalyst, Diboron reagent, BaseIridium catalyst, Ligand, Diboron reagent
Reaction Conditions Cryogenic temperatures (-78 °C)Moderate to high temperatures (80-100 °C)High temperatures (80-120 °C)
Reported Yield Good to excellent (specific yield not found, but generally high for DoM)Generally good to excellent for aryl halidesHigh (84% for unsubstituted quinoline at C3)[3]
Purity Can be high after purificationGenerally high after purificationCan be high, but regioselectivity can be an issue with complex substrates
Scalability Can be challenging due to cryogenic conditions and handling of organolithiumsGenerally goodCan be expensive due to the cost of iridium catalysts
Functional Group Tolerance Limited by the strong baseGoodExcellent
Atom Economy ModerateGoodExcellent
Advantages High regioselectivity, well-established methodMilder conditions than DoM, good functional group toleranceDirect C-H functionalization, high atom economy
Disadvantages Harsh conditions, limited functional group tolerance, safety concerns with organolithiumsRequires pre-functionalized starting material, potential for catalyst poisoningExpensive catalyst, high temperatures, potential for regioselectivity issues in complex molecules

Conclusion and Future Outlook

All three discussed methods offer viable routes to this compound, each with its own set of advantages and disadvantages.

  • The Lithiation-Borylation method is a reliable and high-yielding approach, particularly for small to medium-scale synthesis where the starting material is readily available and functional group tolerance is not a major concern.

  • The Miyaura Borylation offers a milder alternative and is well-suited for substrates that may not be compatible with the harsh conditions of directed ortho-metalation. Its scalability and broad functional group tolerance make it an attractive option for many applications.

  • Iridium-Catalyzed C-H Borylation represents the most modern and atom-economical approach. While the cost of the catalyst can be a consideration, the ability to directly functionalize a C-H bond without prior activation is a significant advantage, especially in the context of late-stage functionalization in drug discovery programs.

The continued development of more active and selective catalysts for C-H borylation at lower temperatures will likely make this the preferred method in the future. For now, the choice of the optimal synthetic route will be dictated by the specific needs of the researcher, balancing factors of cost, scale, efficiency, and the chemical nature of the target molecule and its precursors.

References

A Researcher's Guide to the Spectroscopic Analysis of 2-Methoxyquinoline-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-Methoxyquinoline-3-boronic acid and its derivatives. As a senior application scientist, this document is structured to provide not only the "how" but also the "why," offering insights into the experimental choices and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing novel quinoline-based compounds.

Introduction to this compound Derivatives

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a common feature in many biologically active compounds, while the boronic acid moiety is a versatile functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for the development of sensors and therapeutics. The methoxy group at the 2-position can modulate the electronic properties and metabolic stability of the molecule.

Accurate structural elucidation and purity assessment are critical for the successful application of these compounds. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and electronic environment. This guide will compare and contrast the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound derivatives, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR spectroscopy of a typical this compound, we expect to see distinct signals for the protons on the quinoline ring, the methoxy group, and the boronic acid hydroxyl groups.

  • Quinoline Ring Protons: The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern of the derivatives. For the parent compound, the H4 proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the boronic acid group.

  • Methoxy Group Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm. The exact chemical shift can be influenced by the electronic nature of the quinoline ring.

  • Boronic Acid Protons: The two protons of the B(OH)₂ group are often broad and may be exchangeable with residual water in the solvent, sometimes leading to their disappearance from the spectrum. When observable, they can appear over a wide chemical shift range.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it can help in observing the exchangeable protons of the boronic acid.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

  • Quinoline Ring Carbons: The carbons of the quinoline ring will appear in the aromatic region, typically between 110 and 160 ppm. The carbon attached to the boronic acid group (C3) will have a characteristic chemical shift, and its signal may be broad due to quadrupolar relaxation of the adjacent boron atom. The carbon bearing the methoxy group (C2) will be significantly deshielded.

  • Methoxy Group Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around 55-60 ppm.

Comparative Data for Quinolines

To illustrate the expected chemical shifts, the following table presents typical ¹³C NMR data for related quinoline structures.

Carbon PositionExpected Chemical Shift Range (ppm) for this compound
C2160 - 165
C3Signal may be broad or unobserved due to boron quadrupolar relaxation
C4138 - 142
C4a125 - 129
C5128 - 132
C6126 - 130
C7129 - 133
C8120 - 124
C8a145 - 149
OCH₃53 - 58

Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument acquire Acquire 1H and 13C spectra instrument->acquire process Fourier transform, phase, and calibrate acquire->process interpret Interpret chemical shifts, coupling constants, and integrals process->interpret

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the key vibrational bands to look for are:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid. This band is often a tell-tale sign of the presence of the B(OH)₂ group.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region.

  • B-O Stretching: A strong band in the region of 1300-1400 cm⁻¹ is characteristic of the B-O bond in boronic acids.

  • C-O Stretching: The C-O stretch of the methoxy group will be observed in the 1000-1300 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light.

  • π → π Transitions:* We expect to see strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions within the quinoline aromatic system. The position and intensity of these bands can be influenced by the substituents on the ring. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Comparative UV-Vis Data

Compoundλmax (nm)Solvent
Quinoline276, 313Ethanol
2-Methoxyquinoline270, 325Ethanol
Expected for this compound275-285, 330-340Ethanol

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a blank.

  • Data Acquisition: Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

For this compound, we would expect to see the molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺) or other adducts.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized compound. The measured mass should be within a few ppm of the calculated theoretical mass.

  • Fragmentation Pattern: The molecule may fragment in a predictable way. Common fragmentation pathways could include the loss of the methoxy group, the boronic acid group, or cleavage of the quinoline ring.

Logical Flow of Spectroscopic Analysis

G start Synthesized Compound ms Mass Spectrometry (Molecular Weight Confirmation) start->ms ir IR Spectroscopy (Functional Group ID) start->ir nmr NMR Spectroscopy (Structural Elucidation) ms->nmr ir->nmr uv UV-Vis Spectroscopy (Electronic Properties) nmr->uv final Complete Structural Characterization uv->final

Caption: Logical flow of spectroscopic analysis for structural characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound derivatives requires a multi-faceted approach. Each technique provides a unique piece of the structural puzzle. By combining the information from NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently confirm the identity, purity, and electronic properties of these valuable compounds, paving the way for their application in drug discovery and materials science.

A Comparative Spectroscopic Guide to Arylboronic Acids: Unveiling the Structure of 2-Methoxyquinoline-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures demands rigorous structural characterization, for which Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone analytical techniques. This guide provides an in-depth analysis of the expected NMR and MS data for 2-Methoxyquinoline-3-boronic acid, a key reagent in medicinal chemistry, and compares it with the well-characterized Phenylboronic acid.

As a Senior Application Scientist, the objective here is not merely to present data but to illuminate the "why" behind the spectral features. Understanding the nuances of these spectra is critical for researchers to confirm the identity, purity, and stability of their materials, ensuring the integrity of their scientific endeavors.

The Challenge of Characterizing Boronic Acids

Boronic acids present unique challenges in spectroscopic analysis. Their propensity to form cyclic anhydrides, known as boroxines, through dehydration can lead to complex and often misleading NMR spectra.[1] Furthermore, in mass spectrometry, the lability of the boronic acid group can result in fragmentation patterns that require careful interpretation. This guide will address these challenges and provide practical insights for obtaining and interpreting high-quality data.

Spectroscopic Analysis of this compound

While a publicly available, peer-reviewed complete experimental dataset for this compound is not readily found, we can predict its spectral characteristics based on its structure and established principles of NMR and mass spectrometry.

Molecular Structure:

Caption: Structure of this compound.

Expected ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methoxy group. The boronic acid protons (-OH) are often broad and may exchange with residual water in the NMR solvent, making them difficult to observe.[1]

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Justification
H4~8.0-8.2SingletDeshielded due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing boronic acid group.
H5, H8~7.8-8.0DoubletProtons on the benzo-fused ring, with H8 typically being the most downfield of this ring system.
H6, H7~7.4-7.6MultipletProtons on the benzo-fused ring, expected to show complex splitting patterns.
-OCH₃~4.0SingletCharacteristic chemical shift for a methoxy group attached to an aromatic ring.
-B(OH)₂Variable (broad)SingletOften a broad signal that can be exchanged with D₂O.
Expected ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of substituents and the aromaticity of the ring system.

Carbon Assignment Expected Chemical Shift (ppm) Justification
C2~160-165Attached to both an electronegative oxygen and nitrogen, leading to significant deshielding.
C3~110-120The carbon bearing the boronic acid group; its chemical shift can be variable.
C4~135-140Aromatic CH carbon.
C4a, C8a~140-150Quaternary carbons at the ring fusion.
C5, C6, C7, C8~120-130Aromatic CH carbons of the benzo-fused ring.
-OCH₃~55-60Typical chemical shift for a methoxy carbon.[2]
Expected ¹¹B NMR Spectrum

¹¹B NMR is a powerful tool for studying boronic acids. The chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom. For a tricoordinate boronic acid, a chemical shift in the range of 28-33 ppm is expected.[3] Upon formation of a boronate ester or a tetracoordinate species (e.g., by coordination with a Lewis base), the signal will shift upfield to a region between 5-15 ppm.[4] This technique is particularly useful for monitoring reactions involving the boronic acid moiety.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of boronic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 204.08. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 202.07.[5] It is also common to observe adducts with solvents or salts. A significant challenge in the mass spectrometry of boronic acids is their tendency to dehydrate, which can lead to the formation of boroxines (cyclic trimers). This would result in a much larger mass ion, which can sometimes complicate spectral interpretation.[6][7]

Comparative Analysis: Phenylboronic Acid

To provide a practical context for the expected data of this compound, we will compare it with the well-characterized Phenylboronic acid.

Molecular Structure:

Caption: Structure of Phenylboronic acid.

Experimental Data for Phenylboronic Acid

The following table summarizes the reported experimental spectroscopic data for Phenylboronic acid.

Spectroscopic Data Phenylboronic Acid Reference
¹H NMR (CDCl₃, ppm) 8.13 (d, 2H), 7.32 (d, 2H), 2.45 (s, Me - Note: this is for p-tolylboronic acid, often used as an example)[1]
¹H NMR (DMSO-d₆, ppm) 7.52-7.38 (m, 2H), 7.27-7.10 (m, 3H)[8]
¹³C NMR (DMSO-d₆, ppm) 132.17, 127.29[8]
¹¹B NMR (DMSO-d₆, ppm) 8.66 (as citrate complex)[8]
Mass Spec (ESI-MS) [M-H]⁻ at m/z 121[7]

Comparison and Key Takeaways

Feature This compound (Expected) Phenylboronic Acid (Experimental) Discussion
¹H NMR Aromatic Region More complex due to the quinoline ring system with 5 distinct aromatic protons.Simpler pattern with 2 or 3 distinct signals for the phenyl ring protons.The presence of the nitrogen atom and the methoxy group in the quinoline structure significantly influences the chemical shifts of the aromatic protons compared to the simple phenyl ring.
¹H NMR Substituent Signals A sharp singlet for the -OCH₃ group around 4.0 ppm.No equivalent signal.This provides a clear diagnostic peak for the 2-methoxyquinoline moiety.
¹³C NMR Aromatic Region More signals due to the 8 carbons of the quinoline ring system.Fewer signals due to the higher symmetry of the phenyl ring.The complexity of the ¹³C NMR spectrum is a direct reflection of the molecular complexity.
¹¹B NMR Expected around 28-33 ppm for the free acid.Observed at 8.66 ppm as a citrate complex (tetracoordinate).This highlights the sensitivity of ¹¹B NMR to the coordination state of the boron atom.
Mass Spectrometry [M+H]⁺ at m/z 204.08[M-H]⁻ at m/z 121The higher mass of this compound is a direct result of the larger quinoline-methoxy framework.

Experimental Protocols

To ensure the acquisition of high-quality data for arylboronic acids, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Weigh ~5-10 mg of boronic acid b Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄) a->b c Transfer to a 5 mm NMR tube b->c d Acquire ¹H NMR spectrum c->d e Acquire ¹³C NMR spectrum d->e g Apply Fourier transform d->g f Acquire ¹¹B NMR spectrum e->f h Phase and baseline correct spectra g->h i Calibrate chemical shifts h->i

Caption: Standard workflow for NMR data acquisition of boronic acids.

Rationale for Solvent Choice: The use of deuterated methanol (MeOD-d₄) or dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for boronic acids.[1] These more polar solvents can help to break up the boroxine trimers, leading to sharper and more easily interpretable NMR spectra. The exchangeable protons of the boronic acid will not be observed in MeOD-d₄.

Mass Spectrometry Protocol (LC-MS)

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection a Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) b Inject sample onto a C18 reverse-phase column a->b c Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) b->c d Analyze eluent with an ESI mass spectrometer c->d e Acquire data in both positive and negative ion modes d->e

Caption: A typical workflow for LC-MS analysis of boronic acids.

Rationale for LC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly effective technique for analyzing boronic acids. The chromatographic separation can resolve the boronic acid from impurities and potential degradation products, while the mass spectrometer provides accurate mass information for identification.[9][10]

Conclusion

The structural elucidation of this compound, and indeed any arylboronic acid, relies on a multi-technique spectroscopic approach. While direct experimental data for our target molecule remains elusive in the public domain, a thorough understanding of the principles of NMR and mass spectrometry allows for a robust prediction of its spectral characteristics. By comparing these predictions with the known data for a simpler analogue like Phenylboronic acid, researchers can gain confidence in their ability to identify and characterize these vital synthetic building blocks. The protocols and interpretations provided in this guide are intended to empower researchers in their daily work, ensuring the quality and reliability of their scientific outcomes.

References

A Researcher's Guide to Catalyst Selection for 2-Methoxyquinoline-3-boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful method for constructing carbon-carbon bonds.[1][2][3] For medicinal chemists, the coupling of heteroaromatic compounds like 2-Methoxyquinoline-3-boronic acid is of particular interest, as the resulting 3-arylquinoline scaffolds are prevalent in numerous biologically active molecules. However, the efficiency of this transformation is profoundly dependent on the chosen catalytic system. This guide provides a comparative analysis of various palladium-based catalysts, offering experimental insights to inform your selection and optimize your synthetic outcomes.

The Challenge of Heteroaryl Coupling

While the Suzuki-Miyaura reaction is robust, the coupling of heteroaryl boronic acids, especially those containing nitrogen, can be challenging.[4][5] These substrates can be prone to protodeboronation under basic reaction conditions, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired coupled product.[4][5] Furthermore, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the judicious selection of the palladium source, ligand, base, and solvent is critical for success.

Comparative Performance of Catalytic Systems

To navigate these challenges, we present a comparative overview of catalytic systems applicable to the coupling of this compound and its analogs. The following table summarizes the performance of several catalyst systems under various conditions, providing a valuable starting point for reaction optimization. The data is compiled from studies on structurally similar heteroaryl boronic acids, offering strong predictive value for the target substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
System 1: The Workhorse
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O or DME/H₂O85-10012-2470-90A reliable and widely used system, though sometimes requiring higher temperatures and longer reaction times.[6]
System 2: The Buchwald Ligands
Pd(OAc)₂ / SPhos or XPhosSPhos or XPhosK₃PO₄Dioxane/H₂O or TolueneRT - 1002-1885-99Highly efficient for challenging substrates, often allowing for lower catalyst loadings and milder conditions.[4][7]
System 3: The N-Heterocyclic Carbenes (NHCs)
Pd-PEPPSI-IPrIPrK₃PO₄n-Butanol80-1001-490-98Offers high stability and activity, particularly effective for coupling aryl chlorides.
System 4: Ligandless Conditions
Pd(OAc)₂NoneK₃PO₄ / TBABWater1000.5-2VariableAn environmentally friendly option, but yields can be substrate-dependent.[1]

TBAB : Tetrabutylammonium bromide

In-Depth Look at Key Catalytic Components

Palladium Precursors:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A common and effective catalyst, but can be sensitive to air and may require an inert atmosphere.

  • Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : These are air-stable precursors that are reduced in situ to the active Pd(0) species.[8][9] They are often paired with phosphine ligands.

Ligands: The Key to Success The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2]

  • Triphenylphosphine (PPh₃) : A standard, cost-effective ligand that is suitable for many applications.

  • Buchwald Ligands (e.g., SPhos, XPhos) : These are bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides.[4][5] They can promote faster reaction rates and allow for lower catalyst loadings.

  • N-Heterocyclic Carbenes (NHCs) : These ligands form very stable complexes with palladium and exhibit high catalytic activity, making them excellent choices for difficult couplings.

The Role of the Base The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10][11]

  • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are the most commonly used bases. K₃PO₄ is a stronger base and is often preferred for less reactive substrates.[10]

  • The choice of base can significantly impact the reaction outcome, and screening different bases is often a necessary part of optimization.[10]

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl R¹-X (Aryl Halide) Transmetalation Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both R²-B(OH)₂ (Boronic Acid) + Base RedElim Reductive Elimination RedElim->Pd0 R¹-R² (Coupled Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Procedure

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow Setup Reaction Setup (Reagents, Base, Solvent) Catalyst Catalyst Preparation and Addition Setup->Catalyst Reaction Inert Atmosphere & Heating Catalyst->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion and Recommendations

The selection of an optimal catalyst system for the Suzuki-Miyaura coupling of this compound is a critical step in achieving high yields and efficient reactions. For routine transformations, a traditional Pd(PPh₃)₄ catalyst can be effective. However, for more challenging substrates or when aiming for milder reaction conditions and lower catalyst loadings, the use of modern catalytic systems employing Buchwald ligands (e.g., SPhos) or N-heterocyclic carbenes is highly recommended.[12] The experimental data and protocols provided in this guide serve as a valuable resource for researchers to design and execute successful cross-coupling reactions, ultimately accelerating the synthesis of novel compounds for drug discovery and development.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Methoxyquinoline-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. When functionalized with a boronic acid group, specifically at the 3-position and bearing a methoxy group at the 2-position, the resulting molecule, 2-methoxyquinoline-3-boronic acid, becomes a versatile platform for generating a diverse array of biologically active compounds. This guide provides a comparative analysis of the potential biological activities of molecules derived from this promising scaffold, drawing upon experimental data from closely related quinoline and boronic acid derivatives to illuminate the therapeutic potential of this compound class. While direct biological data on derivatives of this compound is emerging, we can infer and compare their likely activities based on extensive research into analogous structures.

The strategic placement of the boronic acid moiety at the 3-position of the 2-methoxyquinoline core is pivotal. It serves as a highly efficient synthetic handle, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, creating vast chemical diversity for structure-activity relationship (SAR) studies.[3] Furthermore, the boronic acid group itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[4]

Anticipated Biological Activities: A Comparative Overview

Based on the rich pharmacology of the quinoline nucleus and the unique properties of organoboron compounds, derivatives of this compound are anticipated to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential: Targeting Proliferative Pathways

Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs in clinical use.[5] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The introduction of various substituents via the boronic acid handle on the 2-methoxyquinoline scaffold is expected to yield compounds with significant cytotoxic activity against a range of cancer cell lines.

Comparative Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Boronic ChalconesSquamous Cell Carcinoma (SCC-25)9.8 - 17.9[6][7]
Substituted QuinolinesProstate (PC-3)~31
Substituted QuinolinesCervical (HeLa)~8.3
Ciprofloxacin Chalcone HybridLiver (HepG2)22 (24h), 5.6 (48h)[8]
Ciprofloxacin Chalcone HybridBreast (MCF-7)54 (24h), 11.5 (48h)[8]

This table presents data for structurally related compounds to provide a benchmark for the potential activity of this compound derivatives.

The boronic acid moiety itself has been successfully incorporated into potent anticancer agents. For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma.[9] This highlights the potential for this compound derivatives to act as enzyme inhibitors, a promising avenue for anticancer drug development. Research on boronic acid bioisosteres of combretastatin A-4, a potent tubulin polymerization inhibitor, further underscores the utility of this functional group in designing anticancer compounds.[10]

A standard method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h for cell adherence cell_seeding->incubation1 compound_prep Prepare serial dilutions of test compounds add_compound Add compounds to respective wells compound_prep->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization buffer to dissolve formazan incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of novel compounds.

Antimicrobial Efficacy: A Renewed Fight Against Resistance

The quinoline scaffold is also central to the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[11] The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of this compound present an opportunity to develop such agents.

Comparative Antimicrobial Activity of Quinoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
7-Methoxyquinoline SulfonamideE. coli7.81[12]
7-Methoxyquinoline SulfonamideC. albicans31.125[12]
Quinoline-based Hydroxyimidazolium HybridsS. aureus2
Quinoline-based Hydroxyimidazolium HybridsM. tuberculosis H37Rv10
2-Styryl QuinolinesP. aeruginosa3.9[13]

This table showcases the Minimum Inhibitory Concentrations (MIC) of related quinoline compounds against various pathogens, indicating the potential antimicrobial spectrum of this compound derivatives.

The boronic acid group can contribute to antimicrobial activity by inhibiting key bacterial enzymes. For example, boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin- and cephalosporin-based antibiotics.

The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against a specific microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Result Interpretation compound_dilution Prepare two-fold serial dilutions of the test compound in broth inoculum_prep Prepare a standardized bacterial inoculum (0.5 McFarland) dispense_compound Dispense compound dilutions into 96-well plate add_inoculum Add bacterial inoculum to each well dispense_compound->add_inoculum controls Include growth, sterility, and positive controls add_inoculum->controls incubate Incubate plates at 35-37°C for 16-20 hours visual_inspection Visually inspect for turbidity determine_mic MIC is the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationships and Future Directions

The biological activity of derivatives from this compound will be critically dependent on the nature of the substituent introduced via the boronic acid handle. Key considerations for SAR studies include:

  • Steric and Electronic Effects: The size, shape, and electronic properties of the appended aryl or heteroaryl group will influence binding to the target protein.

  • Lipophilicity: Modulating the lipophilicity of the molecule can impact its cell permeability and overall pharmacokinetic properties.

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can enhance target engagement and specificity.

Logical Relationship of SAR

SAR_Logic Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Library Library of Diverse Derivatives Coupling->Library Screening Biological Screening (Anticancer/Antimicrobial) Library->Screening Data IC50 / MIC Data Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Library Informs next generation design Optimization Lead Optimization SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Logical workflow for the discovery and optimization of bioactive compounds from this compound.

Future research should focus on synthesizing a focused library of compounds derived from this compound and screening them against a panel of cancer cell lines and pathogenic microorganisms. Promising hits can then be further optimized to improve potency, selectivity, and drug-like properties, ultimately leading to the development of novel therapeutic agents. The versatility of the starting scaffold, coupled with the power of modern synthetic and screening techniques, makes this a highly promising area for drug discovery.

References

A Guide to the Structural Elucidation of 2-Methoxyquinoline-3-boronic acid: A Comparative Analysis Using a Structural Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Insight in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. Its versatile structure is a key component in a wide array of bioactive molecules. When functionalized with a boronic acid group, as in 2-Methoxyquinoline-3-boronic acid, the resulting compound becomes a powerful building block for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds. This capability is invaluable for the synthesis of complex molecular architectures in the pursuit of new drugs.

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, governs its physical and chemical properties, including its biological activity. X-ray crystallography is the definitive method for determining this arrangement, providing unparalleled insight into molecular geometry, conformation, and intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies and rational drug design.

As of the latest literature review, a definitive X-ray crystal structure for this compound has not been publicly reported. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, expert-driven protocol for researchers to determine the crystal structure of this compound, from synthesis to crystallographic analysis. Secondly, in the absence of the target structure, it presents a comparative analysis using the known crystal structure of a close analogue, 2-methoxyquinoline-3-carbaldehyde , to illustrate the principles of structural evaluation and to provide a predictive framework for the structural features of the target boronic acid.

Part 1: The Experimental Workflow for Crystal Structure Determination

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The following protocol is a self-validating system designed to maximize the likelihood of obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the target compound is the foundational step. A reliable method involves the directed ortho-metalation of 2-methoxyquinoline followed by borylation.

Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methoxyquinoline in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution. The LDA acts as a strong base to selectively deprotonate the C3 position of the quinoline ring, which is activated by the adjacent methoxy group. Stir the mixture at -78 °C for 2-3 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate dropwise. The borate ester will react with the lithiated quinoline intermediate.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the careful addition of an aqueous solution of ammonium chloride.

  • Acidification and Extraction: Acidify the mixture with hydrochloric acid to a pH of approximately 5-6. This hydrolyzes the borate ester to the desired boronic acid. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction s1 Dissolve 2-methoxyquinoline in THF s2 Cool to -78 °C s1->s2 s3 Add LDA for deprotonation s2->s3 s4 Add triisopropyl borate s3->s4 s5 Warm to RT and quench s4->s5 s6 Acidify and extract s5->s6 s7 Purify product s6->s7 c1 Select solvent system s7->c1 Purified Compound c2 Slow evaporation / vapor diffusion c1->c2 c3 Harvest single crystals c2->c3 x1 Mount crystal on diffractometer c3->x1 Single Crystal x2 Collect diffraction data x1->x2 x3 Solve and refine structure x2->x3 final Final Crystal Structure x3->final Structural Data

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality crystals is often the most challenging step. Boronic acids can be amenable to crystallization, but their purification and handling require care.

Expert Insights: The key to successful crystallization is to find a solvent or solvent system in which the compound has moderate solubility. The process should be slow to allow for the ordered arrangement of molecules into a crystal lattice.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified boronic acid in a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.

Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (usually to 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.

Part 2: Structural Analysis and Comparison

As the crystal structure of this compound is not yet available, we will analyze the published structure of 2-methoxyquinoline-3-carbaldehyde to demonstrate the type of insights that can be gained.[1][2][3]

Molecular Geometry of the Analogue: 2-Methoxyquinoline-3-carbaldehyde

The crystal structure of 2-methoxyquinoline-3-carbaldehyde reveals several key features. The quinoline ring system is essentially planar, which is expected for this aromatic system.[1][2] The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring.[1][2]

Parameter Observed Value in Analogue Expected in Boronic Acid
Quinoline Ring Planarity (RMSD)~0.005 ÅSimilar planarity is expected, as the boronic acid group is unlikely to induce significant puckering of the rigid aromatic core.
C3-C(substituent) Bond Length~1.48 Å (C-CHO)The C-B bond length is expected to be around 1.56 Å. This is a typical value for an sp² carbon to boron bond and is longer than the C-C bond to the aldehyde.
B-O Bond LengthsN/AExpected to be in the range of 1.36-1.38 Å. These bonds will have some double bond character due to the donation of lone pairs from the oxygen atoms to the empty p-orbital of the boron atom.
O-B-O Bond AngleN/AExpected to be approximately 120°, consistent with the sp² hybridization of the boron atom.
Torsion Angle (C2-C3-C-O)~0.3°The torsion angle involving the boronic acid group (C2-C3-B-O) will likely be close to 0° or 180° to maximize conjugation and minimize steric hindrance, but intermolecular hydrogen bonding may influence this.
Intermolecular Interactions and Crystal Packing

In the crystal of 2-methoxyquinoline-3-carbaldehyde, molecules are linked by C-H···O hydrogen bonds to form dimers.[1][2] These dimers are further connected by π–π stacking interactions between the pyridine and benzene rings of adjacent quinoline systems.[1][2]

G cluster_analogue 2-Methoxyquinoline-3-carbaldehyde cluster_boronic_acid Predicted for this compound a1 Planar Quinoline Core b1 Planar Quinoline Core a2 C-H···O Hydrogen Bonds a3 π–π Stacking a2->a3 b2 Strong O-H···O Hydrogen Bonds a2->b2 Stronger Interactions b3 Potential π–π Stacking a3->b3 Similar Interactions b2->b3

For this compound, a different and likely more extensive network of intermolecular interactions is anticipated. The boronic acid functional group is an excellent hydrogen bond donor (two O-H groups) and acceptor (the oxygen atoms). This will almost certainly lead to the formation of strong O-H···O hydrogen bonds between adjacent molecules, likely forming dimers or extended chains. This strong, directional hydrogen bonding is a hallmark of boronic acid crystal structures and will be the dominant force in the crystal packing. The presence of these strong interactions may influence the overall packing arrangement and could either enhance or disrupt the π–π stacking observed in the carbaldehyde analogue.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be determined, this guide provides a clear and actionable framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers are well-equipped to obtain this valuable structural data.

The comparative analysis with 2-methoxyquinoline-3-carbaldehyde serves as a robust predictive tool, suggesting that the target molecule will feature a planar quinoline core and that its crystal packing will be dominated by strong intermolecular O-H···O hydrogen bonds, a feature that distinguishes it from its carbaldehyde counterpart. The definitive determination of this structure will provide crucial insights for medicinal chemists and drug development professionals, enabling more precise and informed design of next-generation quinoline-based therapeutics.

References

A Comparative Guide to Confirming the Purity of Synthesized 2-Methoxyquinoline-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the reliability of a chemical transformation often hinges on the quality of its foundational components. 2-Methoxyquinoline-3-boronic acid is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1][2] The success of these reactions—in terms of yield, reaction profile cleanliness, and reproducibility—is directly correlated with the purity of the boronic acid reagent.[3] Impurities can poison sensitive catalysts, introduce unwanted side reactions, and complicate downstream purification, making rigorous purity assessment a non-negotiable step in the synthetic workflow.[1]

This guide provides a comprehensive comparison of orthogonal analytical techniques for confirming the purity of synthesized this compound. It moves beyond simple protocol listings to explain the causality behind methodological choices, empowering researchers to build a self-validating system for quality control.

Chapter 1: The Usual Suspects: Anticipating Common Impurities

Effective purity analysis begins with an understanding of what one is looking for. The synthesis of this compound, typically achieved through metal-halogen exchange of a halo-quinoline precursor followed by quenching with a trialkyl borate, can introduce several classes of impurities.[4]

  • Unreacted Starting Materials: Residual 3-bromo-2-methoxyquinoline or related precursors.

  • Reagent-Derived Impurities: Traces of organolithium or Grignard reagents and their byproducts.

  • Boronic Anhydrides (Boroxines): Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] While this is a reversible equilibrium, the presence of boroxines can complicate characterization and affect reactivity.[7]

  • Protodeboronation Products: The C-B bond can be cleaved under certain conditions (e.g., acidic or basic), replacing the boronic acid group with a hydrogen atom, yielding 2-methoxyquinoline.[8]

  • Homocoupling Byproducts: Dimerization of the quinoline starting material can occur.

  • Residual Solvents: Ethereal or hydrocarbon solvents used during synthesis and workup.

Chapter 2: A Multi-Pronged Approach: Orthogonal Analytical Techniques

No single technique can provide a complete picture of purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Here, we compare the workhorses of the analytical laboratory: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).

Workflow for Purity Confirmation

G cluster_0 Synthesis & Workup cluster_1 Primary Analysis cluster_2 Quantitative & Final Assessment Crude Crude this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Crude->NMR Structural ID & Key Impurities LCMS LC-MS Analysis Crude->LCMS Mass Confirmation & Impurity ID HPLC Quantitative HPLC NMR->HPLC Inform method development LCMS->HPLC Inform method development Final Final Purity Confirmed HPLC->Final Quantitative Purity (%)

Caption: General workflow for comprehensive purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and identification of organic impurities. For boronic acids, a multi-nuclear approach is essential.

  • ¹H NMR: Provides the primary fingerprint of the molecule. It is excellent for confirming the quinoline ring's substitution pattern and detecting organic impurities with distinct proton signals. However, boronic acid OH protons are often broad and may exchange with residual water, making them difficult to observe reliably.[9]

  • ¹³C NMR: Confirms the carbon backbone of the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.

  • ¹¹B NMR: This is a crucial and often underutilized technique for boronic acid analysis. It directly probes the boron atom's chemical environment.[10] The trigonal (sp²) boronic acid typically appears around 30 ppm, while the cyclic boroxine trimer is found slightly downfield at ~33 ppm.[5][6] This makes ¹¹B NMR the most direct method for assessing the equilibrium between the monomeric acid and its anhydride form.[11][12]

Causality: Using deuterated methanol (CD₃OD) as the NMR solvent can simplify ¹H spectra by exchanging the B(OH)₂ protons, but more importantly, it helps break up the boroxine trimer, allowing for a clearer assessment of the monomeric species.[9]

The Boronic Acid-Boroxine Equilibrium

G cluster_0 Monomer cluster_1 Trimer Acid R-B(OH)₂ (¹¹B ~30 ppm) Boroxine (RBO)₃ (¹¹B ~33 ppm) Acid->Boroxine -3 H₂O +3 H₂O

Caption: Reversible dehydration of boronic acid to its boroxine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that separates components of a mixture (LC) and then determines their molecular weight (MS). It is exceptionally sensitive for detecting trace-level impurities.[13][14]

  • Principle: Reversed-phase LC separates the target compound from impurities based on polarity. The eluent is then ionized (e.g., via electrospray ionization - ESI) and analyzed by the mass spectrometer.

  • Expertise: For boronic acids, ESI in negative ion mode is often effective, detecting the [M-H]⁻ ion.[13] The primary utility of LC-MS is not for precise quantification but for rapidly identifying the molecular weights of impurities observed as separate peaks in the chromatogram. This is invaluable for diagnosing the source of contamination (e.g., confirming an impurity has the mass of a starting material or a homocoupled byproduct). Ultra-high performance liquid chromatography (UHPLC) can be employed for high-throughput analysis.[15]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the gold standard for quantitative purity assessment, providing a percentage purity value based on the relative area of the detected peaks.[16]

  • Principle: Similar to LC-MS, HPLC separates compounds based on their interaction with a stationary phase (e.g., C18 column).[15] A UV detector measures the absorbance of the eluting compounds. The area under each peak is proportional to its concentration.

  • Trustworthiness: A self-validating HPLC method involves demonstrating good resolution between the main peak and all impurity peaks. The method should be robust enough to separate structurally similar compounds, such as the desired product from its protodeboronated analog (2-methoxyquinoline). Methods for analyzing quinoline derivatives often use reversed-phase columns with acetonitrile and water-based mobile phases.[17][18]

Chapter 3: Comparative Summary & Experimental Protocols

Comparison of Analytical Techniques
Parameter NMR Spectroscopy (¹H, ¹¹B) LC-MS HPLC-UV
Primary Use Structural Confirmation, Boroxine IDImpurity Mass IdentificationQuantitative Purity (%)
Sensitivity Moderate (~0.1-1%)Very High (ppm to ppb)[13]High (typically >0.05%)
Quantification Semi-quantitative (internal std.)Poor (variable ionization)Excellent (area percent)
Impurity ID Good (if >1%)Excellent (by mass)Poor (by retention time only)
Throughput Low to ModerateHigh[15]High

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆). Note: CD₃OD is preferred for breaking up boroxine oligomers.[9]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., at 400 MHz). Integrate all peaks corresponding to the product and any visible impurities.

  • ¹¹B NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹¹B NMR spectrum (e.g., at 128 MHz). Set the spectral window to cover the expected range for boronic acids and boroxines (~40 ppm to ~20 ppm). The reference standard is typically BF₃·OEt₂.

  • Data Interpretation:

    • In the ¹H NMR, verify the expected aromatic and methoxy signals. Look for minor peaks indicating residual starting materials or byproducts.

    • In the ¹¹B NMR, identify the peak for the sp² boron of the boronic acid (~30 ppm) and any signal for the boroxine (~33 ppm).[5] The relative integration provides an estimate of the equilibrium composition.

Protocol 2: LC-MS Analysis for Impurity Identification
  • Instrumentation: Utilize a UHPLC or HPLC system coupled to a mass spectrometer with an ESI source.[15]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).[15]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[15]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of A, ramp up to a high percentage of B to elute all components.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 100-500.

  • Data Interpretation: Correlate each peak in the total ion chromatogram (TIC) with its corresponding mass spectrum. Confirm the main peak shows the expected mass for the [M-H]⁻ ion of this compound (m/z 202.07). Analyze the masses of minor peaks to identify potential impurities.

Protocol 3: Quantitative HPLC-UV Purity Assay
  • Instrumentation: A standard HPLC system with a UV-Vis detector (e.g., Diode Array Detector - DAD).[16]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A shallow gradient optimized to resolve the main peak from all impurities (e.g., 10% to 90% B over 20 minutes).

    • Detection: Monitor at a wavelength where the quinoline chromophore has strong absorbance (e.g., 254 nm or 310 nm).

  • Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion

Confirming the purity of synthesized this compound is not a single measurement but a systematic investigation. By employing an orthogonal set of analytical techniques—using NMR for structural verification, LC-MS for rapid impurity identification, and HPLC-UV for accurate quantification—researchers can establish a high degree of confidence in their material's quality. This rigorous, multi-faceted approach is fundamental to ensuring the integrity and reproducibility of subsequent synthetic applications, ultimately accelerating progress in research and drug development.

References

Safety Operating Guide

2-Methoxyquinoline-3-boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 2-Methoxyquinoline-3-boronic Acid

For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, operational framework for the proper disposal of this compound (CAS RN: 886853-93-6). As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural narrative grounded in chemical principles and best practices to ensure every step is understood and executed with precision.

While a specific, official Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon the known hazards of the compound, safety protocols for structurally similar boronic acids and quinoline derivatives, and established regulatory standards from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound presents several hazards that dictate its classification as hazardous waste.[1]

GHS Hazard Classification Summary

Hazard CodeStatementImplication for Disposal
H302 Harmful if swallowedPrevents disposal in general refuse or drains, where it could enter the food chain or water systems.[2]
H332 Harmful if inhaledMandates handling of solid waste and preparation of liquid waste within a certified chemical fume hood to prevent aerosolization.
H315 Causes skin irritationRequires the use of chemically resistant gloves and a lab coat to prevent direct contact. Contaminated PPE must be disposed of as hazardous waste.[3]
H319 Causes serious eye irritationNecessitates the use of safety goggles or a face shield during all handling and disposal operations.[4]
H335 May cause respiratory irritationReinforces the need for handling in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[3]

The quinoline moiety itself is recognized as an environmental contaminant with potential for mobility in water systems.[2][5] Therefore, the core principle of this disposal protocol is containment and isolation , ensuring the compound does not enter the environment.

Pre-Disposal Operations: Setting the Stage for Safety

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles or a full-face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves as hazardous waste.[4]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: All handling of the solid compound or any procedure that could generate dust must be performed within a certified chemical fume hood.[6]

Waste Segregation: Preventing Unwanted Reactions

This compound waste must be segregated from other chemical waste streams to prevent dangerous reactions.[6]

  • Do NOT mix with:

    • Strong oxidizing agents or strong acids.[3]

    • Aqueous waste streams destined for drain disposal.

    • Incompatible solvents.

  • Rationale: Boronic acids can undergo protodeboronation (decomposition) under certain acidic or basic conditions.[7] Mixing with incompatible materials can lead to unpredictable reactions and the generation of potentially harmful byproducts.

Step-by-Step Disposal Protocol

This protocol covers solid waste, liquid waste solutions, and contaminated materials. The fundamental rule is that all waste streams containing this compound must be treated as hazardous waste. [6]

Solid Waste Disposal

This includes unused or expired pure compounds, contaminated weigh boats, and contaminated consumables like gloves and wipes.

  • Work Area: Conduct all operations inside a certified chemical fume hood.

  • Collection: Carefully transfer the solid waste into a designated, sealable hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE).

  • Labeling: Immediately label the container with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Harmful").

  • Storage: Seal the container and store it in a designated satellite accumulation area (SAA) that is clearly marked and under the control of laboratory personnel.[3]

Liquid Waste Disposal

This applies to solutions containing this compound from experiments.

  • Work Area: Perform all transfers within a chemical fume hood.

  • Collection: Pour the liquid waste into a designated, sealable hazardous waste container suitable for liquids. Use a funnel to prevent spills.

  • Labeling: Label the container clearly with:

    • "Hazardous Waste".

    • The full chemical name: "this compound".

    • All solvent components and their approximate concentrations.

  • Storage: Securely cap the container and store it in the designated satellite accumulation area (SAA), ensuring secondary containment is used to prevent spills.

Decontamination of Empty Containers

Empty containers that held the pure compound must be decontaminated before they can be disposed of as regular lab glass or plastic.

  • Initial Rinse (Hazardous): In a fume hood, rinse the container three times with a suitable solvent (e.g., methanol, acetone). This first rinseate is considered hazardous waste. [6]

  • Collection of Rinseate: Decant the rinseate into your designated liquid hazardous waste container for this compound.

  • Subsequent Rinses: Depending on your institution's Environmental Health & Safety (EHS) guidelines, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS office for specific requirements.

  • Final Disposal: After the container is thoroughly rinsed and air-dried in a well-ventilated area (like the back of the fume hood), deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory recycling stream.

Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • PPE: Don the appropriate PPE as described in Section 2.1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: For solid spills, carefully sweep the material to avoid generating dust. For absorbed liquid spills, scoop up the absorbent material.

  • Collection: Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling materials contaminated with this compound.

DisposalWorkflow start Material Generation: Pure Compound, Solution, or Contaminated Item is_waste Is it designated for disposal? start->is_waste ppe Don Appropriate PPE: Goggles, Lab Coat, Nitrile Gloves is_waste->ppe Yes fume_hood Work Inside a Certified Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Experimental solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decon Triple Rinse with Solvent (Collect 1st rinseate as hazardous) empty_container->decon store_saa Seal and Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa dispose_clean Dispose of Clean Container in Lab Recycling decon->dispose_clean ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_saa->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste is governed by strict federal and local regulations.

  • Waste Manifest: All hazardous waste must be collected by your institution's EHS department or a licensed hazardous waste disposal company. Ensure all required waste manifest forms are completed accurately.

  • Storage Limits: Be aware of the storage time limits for hazardous waste in your facility's Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs), which vary based on the facility's generator status (e.g., SQG or LQG).[3]

  • Local Regulations: Always consult and adhere to the specific disposal guidelines established by your institution's EHS office, as they are tailored to local and state regulations.[2]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the integrity of their scientific operations.

References

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